Product packaging for HUP30(Cat. No.:CAS No. 312747-21-0)

HUP30

Cat. No.: B1663264
CAS No.: 312747-21-0
M. Wt: 305.35 g/mol
InChI Key: VMAKFFKOZSLHDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Novel vasorelaxing agent, stimulating soluble guanylyl cyclase, activating K+ channels, and blocking extracellular Ca2+ influx;  High Quality Biochemicals for Research Uses

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15N3O3S B1663264 HUP30 CAS No. 312747-21-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c18-13(9-4-2-1-3-5-9)16-14-15-11-7-6-10(17(19)20)8-12(11)21-14/h6-9H,1-5H2,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAKFFKOZSLHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353402
Record name Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312747-21-0
Record name Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 312747-21-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- basic properties"

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- is limited in publicly accessible literature. This guide synthesizes information from analogous structures and established chemical principles to provide a predictive overview and a hypothetical framework for its synthesis and characterization.

Introduction

Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- is a complex organic molecule incorporating a benzothiazole core, a nitro functional group, and a cyclohexanecarboxamide side chain. The benzothiazole moiety is a prominent scaffold in medicinal chemistry, known for a wide range of biological activities. The nitro group, a strong electron-withdrawing group, can significantly influence the molecule's electronic properties and biological interactions, often being associated with antimicrobial and antiproliferative activities.[1] This guide will explore the predicted basic properties, a proposed synthetic route, and a hypothetical characterization workflow for this compound.

Predicted Physicochemical Properties

PropertyCyclohexanecarboxamide2-Amino-6-nitrobenzothiazoleCyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- (Predicted)
Molecular Formula C7H13NO[2]C7H5N3O2SC14H15N3O3S[3]
Molecular Weight 127.18 g/mol [2]195.23 g/mol 305.35 g/mol [3]
Melting Point Not specified247-249 °C[4]Likely a high-melting solid (>200 °C)
Boiling Point Not specified411.7±37.0 °C (Predicted)[4]Expected to be high, likely decomposes before boiling
Appearance Not specifiedLight yellow to green-yellow solid[4]Expected to be a yellow or orange crystalline solid
Solubility Soluble in water (log10WS)[5]Insoluble in water[4]Predicted to have low solubility in water, soluble in polar organic solvents (e.g., DMSO, DMF)

Proposed Synthesis and Characterization Workflow

The synthesis of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- would likely proceed via the acylation of 2-amino-6-nitrobenzothiazole with cyclohexanecarbonyl chloride. A detailed experimental protocol and subsequent characterization are outlined below.

Objective: To synthesize Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- via N-acylation.

Materials:

  • 2-Amino-6-nitrobenzothiazole

  • Cyclohexanecarbonyl chloride

  • Anhydrous pyridine or triethylamine (Et3N)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)

  • Hydrochloric acid (1M solution)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for recrystallization (e.g., ethanol, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-6-nitrobenzothiazole (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base, such as pyridine or triethylamine (1.2 eq), to the solution and stir.

  • Slowly add a solution of cyclohexanecarbonyl chloride (1.1 eq) in the same anhydrous solvent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • If DCM is used as the solvent, wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

The identity and purity of the synthesized compound would be confirmed using the following standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would be recorded to confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H stretches, and the nitro N-O stretches.

  • Melting Point Analysis: To determine the melting point and assess the purity of the compound.

Potential Biological Activity

While no specific biological activity has been reported for Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-, its structural components suggest potential pharmacological relevance. Nitro-containing compounds, including nitrobenzothiazoles, are known to exhibit a range of biological activities, including antibacterial, antifungal, and antiparasitic effects.[1] The mechanism of action for many nitro-aromatic compounds involves the enzymatic reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage in microorganisms.[1] Benzothiazole derivatives are also being investigated for their potential as antimicrobial agents.

Visualized Workflows

The following diagrams illustrate the proposed synthetic pathway and a general workflow for screening the biological activity of the synthesized compound.

Synthesis_Workflow Reactants 2-Amino-6-nitrobenzothiazole + Cyclohexanecarbonyl chloride Reaction N-Acylation (Base, Anhydrous Solvent) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- Purification->Product

Caption: Proposed synthetic workflow for Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-.

Biological_Screening_Workflow Compound Synthesized Compound Primary_Screen Primary Antimicrobial Screening (e.g., Disk Diffusion or MIC) Compound->Primary_Screen Hit_ID Hit Identification (Active Compounds) Primary_Screen->Hit_ID Secondary_Screen Secondary Assays (e.g., Spectrum of Activity, Cytotoxicity) Hit_ID->Secondary_Screen Lead_Opt Lead Optimization Secondary_Screen->Lead_Opt

Caption: General workflow for the biological screening of a novel synthetic compound.

References

Technical Guide: N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide (CAS 312747-21-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide, also known by its research code HUP30, is a synthetic small molecule belonging to the benzothiazole class of compounds. It has been identified as a potent vasodilating agent. This technical guide provides a comprehensive overview of the available chemical, physical, and biological data for this compound, including its mechanism of action and relevant experimental protocols. The information presented herein is intended to support further research and development efforts involving this molecule.

Chemical and Physical Properties

N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide is a white to light yellow solid. A summary of its key chemical and physical properties is provided in the table below.

PropertyValueSource
CAS Number 312747-21-0
Molecular Formula C14H15N3O3S[1]
Molecular Weight 305.35 g/mol [1]
Appearance White to light yellow solid
Solubility Soluble in DMSO (100 mg/mL)
Storage Store as a powder at -20°C for up to 3 years. Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month.

Biological Activity

This compound exhibits significant vasodilating properties. Its mechanism of action is multifactorial, involving the stimulation of soluble guanylyl cyclase (sGC), activation of potassium (K+) channels, and blockade of extracellular calcium (Ca2+) influx.

In Vitro Activity

The vasodilatory and antispasmodic effects of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide have been demonstrated in ex vivo studies.

AssayIC50Conditions
Inhibition of Phenylephrine-induced Aorta Contraction3.9 µMRat aorta rings
Antispasmodic Effect on K+-induced Aorta Contraction7.5 µMRat aorta rings contracted with 25/30 mM K+
Mechanism of Action

The vasodilatory effect of this compound is attributed to the following key mechanisms:

  • Stimulation of soluble guanylyl cyclase (sGC): this compound (at 100 µM) has been shown to increase cyclic guanosine monophosphate (cGMP) levels in phenylephrine-stimulated aorta. This suggests that it activates the sGC-cGMP signaling pathway, a key regulator of vascular tone.

  • Activation of K+ channels: The compound activates potassium channels, leading to hyperpolarization of vascular smooth muscle cells. This hyperpolarization closes voltage-gated Ca2+ channels, reducing intracellular Ca2+ concentration and promoting relaxation.

  • Blockade of Extracellular Ca2+ Influx: this compound (in the 3-100 µM range) inhibits the influx of extracellular calcium and the mobilization of intracellular calcium induced by phenylephrine. It has also been shown to inhibit current in single tail artery myocytes at concentrations of 10-100 µM.

Signaling Pathway

The proposed signaling pathway for the vasodilatory action of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide is depicted below.

HUP30_Signaling_Pathway This compound N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide (this compound) sGC Soluble Guanylyl Cyclase (sGC) This compound->sGC stimulates K_channel K+ Channels This compound->K_channel activates Ca_channel Voltage-gated Ca2+ Channels This compound->Ca_channel blocks cGMP cGMP sGC->cGMP converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation Hyperpolarization Hyperpolarization K_channel->Hyperpolarization leads to Ca_influx Ca2+ Influx Hyperpolarization->Ca_channel inhibits Ca_influx->Vasodilation reduction leads to

Caption: Proposed signaling pathway of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide.

Experimental Protocols

Synthesis

A plausible synthetic route for N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide involves the acylation of 2-amino-6-nitrobenzothiazole with cyclohexanecarbonyl chloride.

Synthesis_Workflow Reactant1 2-Amino-6-nitrobenzothiazole Reaction Acylation Reaction (e.g., in pyridine or DCM with a base) Reactant1->Reaction Reactant2 Cyclohexanecarbonyl chloride Reactant2->Reaction Product N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide Reaction->Product Purification Purification (e.g., recrystallization, chromatography) Product->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

Caption: General workflow for the synthesis of the target compound.

Representative Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-nitrobenzothiazole in a suitable aprotic solvent such as dichloromethane (DCM) or pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (if not used as the solvent), to the reaction mixture.

  • Acylation: Cool the mixture in an ice bath and add cyclohexanecarbonyl chloride dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Vasodilation Assay (Rat Aorta Rings)

Objective: To determine the vasodilatory effect of the compound on pre-contracted rat aortic rings.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Phenylephrine (PE)

  • N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide (this compound) stock solution in DMSO

  • Organ bath system with isometric force transducers

Protocol:

  • Aorta Preparation: Euthanize the rat and carefully dissect the thoracic aorta. Place the aorta in cold Krebs-Henseleit solution and remove adhering connective and adipose tissue. Cut the aorta into rings of 2-3 mm in length.

  • Mounting: Suspend the aortic rings between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • Viability Check: Test the viability of the endothelium by contracting the rings with phenylephrine (1 µM) and then inducing relaxation with acetylcholine (10 µM). A relaxation of >70% indicates intact endothelium.

  • Contraction: After a washout period, induce a stable contraction with phenylephrine (1 µM) or a high concentration of KCl (e.g., 60 mM).

  • Compound Addition: Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the organ bath.

  • Data Recording: Record the changes in isometric tension. The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine.

  • Data Analysis: Construct a concentration-response curve and calculate the IC50 value.

Measurement of cGMP Levels

Objective: To quantify the effect of the compound on intracellular cGMP levels in vascular tissue.

Materials:

  • Rat aortic tissue

  • N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide (this compound)

  • Phenylephrine

  • cGMP enzyme immunoassay (EIA) kit

  • Trichloroacetic acid (TCA) or ice-cold ethanol

  • Homogenizer

Protocol:

  • Tissue Preparation and Treatment: Prepare aortic rings as described in the vasodilation assay. Pre-incubate the rings with or without this compound for a specified time.

  • Stimulation: Stimulate the tissues with phenylephrine for a defined period.

  • Homogenization: Terminate the reaction by flash-freezing the tissue in liquid nitrogen. Homogenize the frozen tissue in cold 6% trichloroacetic acid or ethanol.

  • Extraction: Centrifuge the homogenate at 4°C. Collect the supernatant containing cGMP.

  • Quantification: Measure the cGMP concentration in the supernatant using a commercial cGMP EIA kit according to the manufacturer's instructions.

  • Normalization: Normalize the cGMP levels to the total protein content of the tissue pellet, determined by a protein assay (e.g., Bradford or BCA assay).

Measurement of Intracellular Calcium ([Ca2+]i)

Objective: To assess the effect of the compound on intracellular calcium concentrations in vascular smooth muscle cells (VSMCs).

Materials:

  • Primary cultured VSMCs

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide (this compound)

  • Agonist (e.g., phenylephrine)

  • Fluorescence imaging system

Protocol:

  • Cell Culture: Culture VSMCs on glass coverslips.

  • Dye Loading: Incubate the cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in HBSS for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM.

  • Imaging: Mount the coverslip on the stage of an inverted microscope equipped for fluorescence imaging. Perfuse the cells with HBSS.

  • Baseline Measurement: Record the baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

  • Compound Treatment: Add this compound to the perfusion buffer and incubate for a desired period.

  • Stimulation: Stimulate the cells with an agonist like phenylephrine to induce an increase in [Ca2+]i.

  • Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380). This ratio is proportional to the intracellular calcium concentration.

Electrophysiological Recording of K+ Channels

Objective: To investigate the effect of the compound on potassium channel activity in single VSMCs using the patch-clamp technique.

Materials:

  • Isolated single VSMCs

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Pipette puller and polisher

  • Extracellular and intracellular (pipette) solutions

  • N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide (this compound)

Protocol:

  • Cell Preparation: Isolate single VSMCs from arterial tissue by enzymatic digestion.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with the pipette solution.

  • Whole-Cell Configuration: Achieve a gigaseal between the micropipette and the cell membrane. Apply a brief suction to rupture the membrane patch and establish the whole-cell recording configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

  • Recording K+ Currents: Apply a series of depolarizing voltage steps to elicit outward K+ currents. Record the currents in the absence (control) and presence of this compound applied via the perfusion system.

  • Data Analysis: Analyze the current-voltage (I-V) relationship and other kinetic properties of the K+ channels to determine the effect of the compound.

Conclusion

N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide (this compound) is a promising vasodilating agent with a multi-target mechanism of action. The information and representative protocols provided in this technical guide serve as a valuable resource for researchers interested in further exploring the pharmacological properties and therapeutic potential of this compound. Further studies are warranted to fully elucidate its detailed molecular interactions, pharmacokinetic profile, and in vivo efficacy.

References

An In-Depth Technical Guide on the Molecular Structure of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the molecular structure, properties, and biological activity of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-, a compound identified as a potent vasodilator. This document collates available data on its chemical characteristics, synthesis, and mechanism of action, presenting it in a structured format for researchers and professionals in the field of drug development. Particular emphasis is placed on its potential as a lead compound for the development of novel antihypertensive agents.

Introduction

Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-, also known by the identifier HUP30, is a synthetic small molecule belonging to the 2-amido-benzothiazole class.[1][2] This class of compounds has garnered interest for its diverse pharmacological activities. This compound has been specifically investigated for its vasorelaxing properties and has demonstrated a multi-faceted mechanism of action, making it a subject of interest for cardiovascular research.[1][2] This guide aims to consolidate the current knowledge on the molecular and functional aspects of this compound.

Molecular Structure and Physicochemical Properties

The core structure of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- consists of a cyclohexanecarboxamide moiety attached to the 2-amino position of a 6-nitrobenzothiazole scaffold.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name N-(6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamideGuidechem
Synonyms This compound, N-(6-Nitro-2-benzothiazolyl)-cyclohexanecarboxamideChemicalBook, Guidechem
CAS Number 312747-21-0ChemicalBook
Molecular Formula C₁₄H₁₅N₃O₃SChemicalBook
Molecular Weight 305.35 g/mol ChemicalBook
Density 1.428±0.06 g/cm³ (Predicted)Guidechem
Solubility Insoluble in water (6.7E-3 g/L at 25°C, Predicted)Guidechem
XLogP3-AA 3.8Guidechem
Hydrogen Bond Donor Count 1Guidechem
Hydrogen Bond Acceptor Count 5Guidechem
Rotatable Bond Count 2Guidechem

Synthesis

The synthesis of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- is achieved through the acylation of 2-amino-6-nitrobenzothiazole with cyclohexanecarboxylic acid chloride.

Diagram 1: Synthesis Workflow

Synthesis_Workflow Synthesis of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Amino-6-nitrobenzothiazole 2-Amino-6-nitrobenzothiazole Acylation Acylation 2-Amino-6-nitrobenzothiazole->Acylation Cyclohexanecarboxylic acid chloride Cyclohexanecarboxylic acid chloride Cyclohexanecarboxylic acid chloride->Acylation Product Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- Acylation->Product

Caption: Synthetic route to the target compound.

Experimental Protocol: General Synthesis of 2-Amido-benzothiazoles

While a specific detailed protocol for this compound is not publicly available, a general procedure for the synthesis of similar 2-amido-benzothiazoles can be adapted. This typically involves the dropwise addition of the acid chloride to a solution of the 2-aminobenzothiazole derivative in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography. Upon completion, the product is isolated by extraction and purified by column chromatography.

Spectroscopic and Crystallographic Data

Table 2: Expected Spectroscopic Data

Technique Expected Features
¹H NMR Signals corresponding to the protons of the cyclohexyl ring, aromatic protons of the benzothiazole ring, and the amide proton.
¹³C NMR Resonances for the carbonyl carbon, carbons of the cyclohexyl ring, and the aromatic carbons of the benzothiazole moiety.
IR Spectroscopy Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the N-O stretches of the nitro group.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (305.08 g/mol for the monoisotopic mass).

Biological Activity and Mechanism of Action

Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- (this compound) has been identified as a potent vasorelaxing agent.[1][2] Its mechanism of action is multi-targeted, contributing to its efficacy in inducing vasodilation.

Vasodilatory Effects

In studies on rat aorta rings, this compound was shown to inhibit phenylephrine-induced contractions with an IC₅₀ value in the range of 3-6 µM.[1][2] The vasorelaxant effect was found to be independent of the endothelium.[1][2]

Signaling Pathway

The vasodilatory action of this compound is attributed to a combination of three primary mechanisms:

  • Stimulation of soluble Guanylyl Cyclase (sGC): this compound increases the tissue levels of cyclic guanosine monophosphate (cGMP), a key second messenger in vasodilation.[1][2]

  • Activation of K⁺ Channels: The compound activates potassium channels, leading to hyperpolarization of the vascular smooth muscle cells and subsequent relaxation.[1][2]

  • Blockade of Extracellular Ca²⁺ Influx: this compound inhibits the influx of extracellular calcium ions, a critical step in smooth muscle contraction.[1][2]

Diagram 2: Vasodilatory Signaling Pathway of this compound

Vasodilator_Signaling_Pathway Mechanism of Vasodilation by this compound cluster_sGC sGC Pathway cluster_K_channel K+ Channel Pathway cluster_Ca_channel Ca2+ Channel Pathway This compound This compound sGC Soluble Guanylyl Cyclase (sGC) This compound->sGC K_channel K+ Channels This compound->K_channel Ca_channel L-type Ca2+ Channels This compound->Ca_channel cGMP Increased cGMP sGC->cGMP Stimulates Vasodilation Vasodilation cGMP->Vasodilation Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Activates Hyperpolarization->Vasodilation Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Blocks Ca_influx->Vasodilation

Caption: Multifunctional vasodilatory mechanism of this compound.

Experimental Protocols: Vasorelaxation Assays

The vasorelaxing properties of this compound were assessed using isolated rat aorta rings. A summary of the typical experimental protocol is as follows:

  • Tissue Preparation: Thoracic aortas are excised from rats, cleaned of adhering tissue, and cut into rings.

  • Mounting: The aortic rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and gassed with a mixture of 95% O₂ and 5% CO₂.

  • Contraction: The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine.

  • Drug Application: Cumulative concentrations of this compound are added to the organ baths, and the relaxation response is recorded.

  • Data Analysis: The relaxation is expressed as a percentage of the pre-contraction, and IC₅₀ values are calculated.

Conclusion

Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- (this compound) is a promising vasodilator with a unique, multi-targeted mechanism of action. Its ability to stimulate sGC, activate K⁺ channels, and block Ca²⁺ influx makes it an interesting candidate for further investigation in the development of new antihypertensive therapies. While foundational data on its synthesis and biological activity are available, further in-depth structural and spectroscopic characterization is warranted to fully elucidate its molecular properties and to support future drug development efforts.

References

Technical Guide: Spectroscopic and Synthetic Profile of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide, a derivative of the versatile 2-aminobenzothiazole scaffold. While specific experimental data for this exact molecule is not publicly available, this guide synthesizes information from closely related analogues to present a predictive spectroscopic profile, a plausible synthetic methodology, and potential biological significance. The nitrobenzothiazole moiety is a known pharmacophore, and its derivatives have shown a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide serves as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide. These predictions are based on the analysis of spectroscopic data from structurally similar compounds, including N-acyl-2-aminobenzothiazoles and various nitroaromatic systems.[4][5][6]

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~12.5Singlet1HAmide N-H
~8.8Doublet1HAromatic H (position 7)
~8.2Doublet of doublets1HAromatic H (position 5)
~7.8Doublet1HAromatic H (position 4)
~2.5Multiplet1HCyclohexyl C-H (α to C=O)
1.2 - 2.0Multiplets10HCyclohexyl CH₂

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~175Amide Carbonyl (C=O)
~160Benzothiazole C2
~155Benzothiazole C7a
~144Benzothiazole C6 (C-NO₂)
~133Benzothiazole C3a
~122Aromatic CH (position 4)
~119Aromatic CH (position 5)
~118Aromatic CH (position 7)
~45Cyclohexyl CH (α to C=O)
~25-30Cyclohexyl CH₂

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group
~3300-3400N-H Stretch (Amide)
~3100-3000Aromatic C-H Stretch
~2950-2850Aliphatic C-H Stretch
~1680C=O Stretch (Amide I)
~1590, 1480Aromatic C=C Stretch
~1520, 1340N-O Stretch (NO₂)
~1250C-N Stretch

Table 4: Predicted Mass Spectrometry Data

m/zIon
305.08[M]⁺ (Molecular Ion)
275.07[M - NO]⁺
259.07[M - NO₂]⁺
194.03[C₇H₄N₂O₂S]⁺
111.08[C₇H₁₁O]⁺

Proposed Experimental Protocols

The following section details a plausible synthetic route and characterization workflow for N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide, based on established chemical transformations for similar molecules.[1][5]

Synthesis of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide

This synthesis involves the acylation of 2-amino-6-nitrobenzothiazole with cyclohexanecarbonyl chloride.

Materials:

  • 2-Amino-6-nitrobenzothiazole

  • Cyclohexanecarbonyl chloride

  • Pyridine (or other suitable base, e.g., triethylamine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Solvents for recrystallization (e.g., ethanol, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-6-nitrobenzothiazole (1 equivalent) in anhydrous DCM.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add cyclohexanecarbonyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system.

Characterization Workflow

A systematic approach is necessary to confirm the identity and purity of the synthesized compound.

G Start Synthesized Product TLC Thin-Layer Chromatography (Purity Assessment) Start->TLC MP Melting Point Determination TLC->MP IR Infrared (IR) Spectroscopy (Functional Group Analysis) MP->IR NMR NMR Spectroscopy (¹H and ¹³C) (Structural Elucidation) IR->NMR MS Mass Spectrometry (Molecular Weight Confirmation) NMR->MS Final Pure Characterized Compound MS->Final

Figure 1. Workflow for the characterization of the synthesized compound.

Potential Biological Significance and Signaling Pathways

Derivatives of 2-aminobenzothiazole are known to exhibit a wide range of pharmacological activities. The introduction of a nitro group can further enhance or modify this activity.[2][3]

Postulated Signaling Pathway Inhibition

Given the known anticancer and anti-inflammatory activities of similar benzothiazole derivatives, a plausible mechanism of action could involve the inhibition of key signaling pathways implicated in cell proliferation and inflammation, such as the NF-κB pathway.

G cluster_extracellular Extracellular cluster_cellular Cellular Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimulus->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces Compound N-(6-nitro-2-benzothiazolyl) cyclohexanecarboxamide Compound->IKK Inhibits

Figure 2. Postulated inhibition of the NF-κB signaling pathway.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide. The presented spectroscopic data, synthetic protocols, and potential biological activities are based on established knowledge of similar chemical entities. This information is intended to serve as a foundational resource for researchers, facilitating further investigation into this and related compounds for potential applications in drug discovery and materials science. Experimental validation of the data presented herein is a necessary next step for any future research endeavors.

References

Technical Guide: Chemical Synthesis of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- (CAS No: 312747-21-0). The synthesis is a two-step process commencing with the preparation of the key intermediate, 2-amino-6-nitrobenzothiazole, followed by its N-acylation with cyclohexanecarbonyl chloride. This document outlines detailed experimental protocols for each step, presents physicochemical and spectral data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- is a benzothiazole derivative. The benzothiazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of the nitro group and the cyclohexanecarboxamide moiety suggests potential applications in drug discovery and materials science. This guide details a reliable synthetic route to obtain this compound for further research and development.

Synthetic Pathway Overview

The synthesis of the target compound is achieved through a two-step reaction sequence:

  • Step 1: Synthesis of 2-Amino-6-nitrobenzothiazole. This intermediate is synthesized from an appropriate precursor, typically through nitration of a protected 2-aminobenzothiazole followed by deprotection.

  • Step 2: N-Acylation. The amino group of 2-amino-6-nitrobenzothiazole is acylated using cyclohexanecarbonyl chloride in the presence of a base to yield the final product.

Data Presentation

Physicochemical Data
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical AppearanceMelting Point (°C)
2-Amino-6-nitrobenzothiazole6285-57-0C₇H₅N₃O₂S195.20Yellow to orange powder248 - 252[1]
Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-312747-21-0C₁₄H₁₅N₃O₃S305.35Expected to be a solidNot available
N-(6-Nitro-2-benzothiazolyl)acetamide (Representative Data)27145-23-5C₉H₇N₃O₃S237.24Solid>300
Spectral Data (Representative)
Spectral Data TypeRepresentative Values for N-(6-Nitro-2-benzothiazolyl)acetamide
¹H NMR (DMSO-d₆)δ 12.85 (s, 1H, NH), 8.95 (d, J = 2.4 Hz, 1H), 8.25 (dd, J = 9.0, 2.5 Hz, 1H), 7.85 (d, J = 9.0 Hz, 1H), 2.25 (s, 3H).
IR (KBr, cm⁻¹)~3400-3200 (N-H stretch), ~1680 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~1580, 1340 (NO₂ stretch).
Mass Spec. (m/z) Expected [M+H]⁺ for C₁₄H₁₅N₃O₃S at 306.09.

Experimental Protocols

Step 1: Synthesis of 2-Amino-6-nitrobenzothiazole

Materials:

  • 2-Acetamidobenzothiazole

  • Sulfuric acid (98%)

  • Nitric acid (70%)

  • Methanol

  • Sodium hydroxide

  • Ice

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool 100 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 2-acetamidobenzothiazole (0.1 mol) to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by carefully adding nitric acid (0.11 mol) to cold sulfuric acid (50 mL).

  • Add the nitrating mixture dropwise to the solution of 2-acetamidobenzothiazole over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 5-10 °C for an additional 2 hours.

  • Pour the reaction mixture slowly onto crushed ice (500 g) with vigorous stirring.

  • Filter the precipitated 2-acetamido-6-nitrobenzothiazole and wash thoroughly with cold water until the washings are neutral.

  • Suspend the crude product in methanol (200 mL) and heat to reflux.

  • Add a solution of sodium hydroxide (0.2 mol) in water (50 mL) dropwise and continue refluxing for 4-6 hours until hydrolysis is complete (monitored by TLC).

  • Cool the mixture to room temperature and filter the solid product.

  • Wash the product with water and then with a small amount of cold methanol.

  • Recrystallize the crude 2-amino-6-nitrobenzothiazole from ethanol or a suitable solvent to obtain a purified yellow to orange crystalline solid.[1][2]

  • Dry the final product under vacuum.

Step 2: Synthesis of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-

Materials:

  • 2-Amino-6-nitrobenzothiazole

  • Cyclohexanecarbonyl chloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-6-nitrobenzothiazole (0.05 mol) in anhydrous DCM or THF (150 mL).

  • Add a base such as pyridine or triethylamine (0.06 mol) to the solution and cool the mixture to 0-5 °C in an ice bath.

  • Add cyclohexanecarbonyl chloride (0.055 mol) dissolved in anhydrous DCM or THF (50 mL) dropwise to the cooled solution over 30 minutes.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel.

  • Dry the purified product under vacuum to yield Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-.

Mandatory Visualization

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Amino-6-nitrobenzothiazole cluster_step2 Step 2: N-Acylation A 2-Acetamidobenzothiazole B Nitration (HNO₃, H₂SO₄) A->B C 2-Acetamido-6-nitrobenzothiazole B->C D Hydrolysis (NaOH, MeOH) C->D E 2-Amino-6-nitrobenzothiazole D->E G Acylation (Pyridine, DCM) E->G F Cyclohexanecarbonyl chloride F->G H Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- G->H

Caption: Synthetic route for Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Strong acids (sulfuric acid, nitric acid) are highly corrosive and should be handled with extreme care.

  • Acyl chlorides are lachrymatory and corrosive; handle with caution.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

References

Unveiling the Bioactivity of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biological activities of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide, a member of the broader class of benzothiazole derivatives, which have garnered significant interest in medicinal chemistry for their diverse pharmacological properties. While detailed public data on this specific nitro-derivative is limited, this document synthesizes the available information for its chemical class and provides insights into its potential cytotoxic and antimicrobial activities based on seminal studies.

Executive Summary

N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide belongs to a series of (benzo[d]thiazol-2-yl) cyclohexanecarboxamides investigated for their therapeutic potential. Research indicates that derivatives within this class exhibit both cytotoxic effects against various cancer cell lines and antimicrobial properties. The substitution on the benzothiazole ring plays a crucial role in determining the potency and spectrum of these activities. While the 6-nitro substitution has been explored, other analogs, such as the 6-ethoxy derivative, have demonstrated more significant biological effects in primary screenings. This guide provides a framework for understanding the bioactivity of the target compound in the context of its chemical relatives and outlines the standard methodologies for its evaluation.

Quantitative Biological Activity

Table 1: In Vitro Cytotoxicity Data
CompoundCancer Cell LineIC50 (µg/mL)
N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide A549 (Human Lung Carcinoma)Data not available
HT1080 (Human Fibrosarcoma)Data not available
MCF7-MDR (Multidrug-Resistant Breast Cancer)Data not available
N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamideA549, HT1080, MCF7-MDRReported as significant

IC50: The half maximal inhibitory concentration.

Table 2: Antimicrobial Activity Data
CompoundMicrobial StrainMIC (µg/mL)
N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide Staphylococcus aureusReported as less active than other derivatives
Aspergillus nigerReported as less active than other derivatives
N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamideStaphylococcus aureus, Aspergillus nigerReported as more active than the 6-nitro derivative

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

The following are detailed methodologies representative of the key experiments conducted to evaluate the biological activity of N-(substituted-2-benzothiazolyl)cyclohexanecarboxamides.

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

This assay determines cell density based on the measurement of cellular protein content.

  • Cell Plating: Human cancer cell lines (e.g., A549, HT1080, MCF7-MDR) are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compound, N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide, and incubated for a specified period (e.g., 48-72 hours).

  • Cell Fixation: The cell monolayers are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.[1][2][3]

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) Sulforhodamine B (SRB) solution for 30 minutes at room temperature.[1][2][3][4][5]

  • Washing: Excess dye is removed by washing five times with 1% (v/v) acetic acid.[1][2][3]

  • Solubilization and Absorbance Reading: The protein-bound dye is solubilized with 10 mM Tris base solution. The absorbance is measured at 510 nm using a microplate reader.[1][2][3] The IC50 value is then calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Aspergillus niger) is prepared to a turbidity equivalent to the 0.5 McFarland standard.[6][7]

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[6][7][8][9]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[6][7][9]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).[6]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Visualizations: Workflows and Pathways

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay SRB Assay cluster_analysis Data Analysis plate_cells Seed cancer cells in 96-well plates treat_cells Add compound dilutions to cells plate_cells->treat_cells prep_compound Prepare serial dilutions of test compound prep_compound->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate fix_cells Fix cells with Trichloroacetic Acid (TCA) incubate->fix_cells stain_cells Stain with Sulforhodamine B (SRB) fix_cells->stain_cells wash_plates Wash to remove unbound dye stain_cells->wash_plates solubilize Solubilize bound dye wash_plates->solubilize read_absorbance Read absorbance at 510 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Plausible Anticancer Signaling Pathway for Benzothiazole Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound Benzothiazole Derivative (e.g., N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide) PI3K PI3K compound->PI3K Inhibition Proliferation Cell Proliferation & Survival compound->Proliferation Inhibition EGFR EGFR EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR NFkB NF-κB AKT->NFkB Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression NFkB->Gene_Expression Gene_Expression->Proliferation Leads to

Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway.

Concluding Remarks

N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide is a compound of interest within the pharmacologically active class of benzothiazoles. While direct and detailed biological data for this specific molecule are sparse, the activities of its close analogs suggest potential for both anticancer and antimicrobial applications. The presence of the electron-withdrawing nitro group at the 6-position likely modulates its activity in comparison to other derivatives with electron-donating groups. Further investigation is warranted to fully elucidate its specific biological profile, mechanism of action, and therapeutic potential. The experimental frameworks provided herein offer a robust starting point for such evaluations.

References

Potential Therapeutic Applications of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide, also known as HUP30, is a synthetic benzothiazole derivative that has demonstrated significant potential as a multifunctional vasodilating agent. This document provides a comprehensive technical overview of its pharmacological properties, mechanism of action, and potential therapeutic applications. Drawing from preclinical studies, this guide details the quantitative data supporting its efficacy, outlines the experimental protocols used for its evaluation, and visualizes its complex signaling pathways. The multifaceted mechanism of this compound, involving the stimulation of soluble guanylyl cyclase, activation of potassium channels, and inhibition of calcium influx, positions it as a promising candidate for the development of novel antihypertensive therapies.

Introduction

The management of hypertension remains a critical challenge in cardiovascular medicine. While numerous antihypertensive agents are available, the search for novel therapeutics with improved efficacy and multifaceted mechanisms of action is ongoing. Benzothiazole derivatives have emerged as a promising class of compounds with diverse biological activities. N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide (this compound) is a notable example, exhibiting potent vasorelaxant properties in preclinical models. This whitepaper aims to consolidate the current scientific knowledge on this compound, providing a detailed resource for researchers and drug development professionals interested in its therapeutic potential.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name N-(6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
Synonyms This compound[1]
CAS Number 312747-21-0
Molecular Formula C₁₄H₁₅N₃O₃S
Molecular Weight 305.35 g/mol

Pharmacological Data

The primary therapeutic potential of this compound lies in its vasodilatory effects. The following tables summarize the quantitative data from preclinical studies on rat aortic rings.

Table 1: Spasmolytic Activity of this compound on Phenylephrine-Induced Contraction
PreparationAgonistIC₅₀ (μM)Efficacy (Eₘₐₓ, % Relaxation)Reference
Endothelium-denuded rat aortic ringsPhenylephrine (0.3 μM)3.9~100%[1]
Table 2: Antispasmodic Activity of this compound on High K⁺-Induced Contraction
PreparationDepolarizing AgentIC₅₀ (μM)Reference
Endothelium-denuded rat aortic ringsK⁺ (25/30 mM)7.5[1]

Mechanism of Action

This compound exerts its vasodilatory effects through a multi-target mechanism, acting directly on vascular smooth muscle cells. The key pathways involved are:

  • Stimulation of Soluble Guanylyl Cyclase (sGC): this compound increases the intracellular levels of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle.[1] This leads to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets to promote relaxation.

  • Activation of Potassium (K⁺) Channels: The vasorelaxant effect of this compound is attenuated by tetraethylammonium, a non-selective K⁺ channel blocker, indicating the involvement of K⁺ channel activation.[1] Efflux of K⁺ leads to hyperpolarization of the smooth muscle cell membrane, which closes voltage-gated Ca²⁺ channels.

  • Blockade of Extracellular Calcium (Ca²⁺) Influx: this compound inhibits the influx of extracellular Ca²⁺, a critical step in smooth muscle contraction.[1] This is likely a consequence of both K⁺ channel-mediated hyperpolarization and a direct inhibitory effect on L-type Ca²⁺ channels.

  • Inhibition of Intracellular Ca²⁺ Mobilization: this compound also antagonizes the release of Ca²⁺ from intracellular stores, such as the sarcoplasmic reticulum, which is triggered by vasoconstrictors like phenylephrine.[1]

These interconnected mechanisms culminate in a significant reduction in intracellular Ca²⁺ concentration, leading to the relaxation of vascular smooth muscle and subsequent vasodilation.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Vascular Smooth Muscle

HUP30_Signaling_Pathway This compound This compound sGC Soluble Guanylyl Cyclase (sGC) This compound->sGC stimulates K_channel K+ Channels This compound->K_channel activates Ca_channel L-type Ca2+ Channels This compound->Ca_channel inhibits SR Sarcoplasmic Reticulum (SR) This compound->SR inhibits Ca2+ mobilization cGMP cGMP sGC->cGMP catalyzes GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG activates Ca_concentration [Ca2+]i Decrease PKG->Ca_concentration promotes Hyperpolarization Hyperpolarization K_channel->Hyperpolarization leads to Hyperpolarization->Ca_channel inhibits Ca_influx Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Ca_concentration Ca_release Ca2+ Release SR->Ca_release Ca_release->Ca_concentration Relaxation Vasodilation Ca_concentration->Relaxation

Caption: this compound's multifaceted mechanism of vasodilation.

Experimental Workflow for Assessing Vasodilatory Activity

Experimental_Workflow A1 Isolation of Rat Thoracic Aorta A2 Preparation of Aortic Rings (3-5 mm) A1->A2 A3 Mounting in Organ Bath with Krebs Solution A2->A3 A4 Equilibration (37°C, 95% O2/5% CO2) A3->A4 B1 Pre-contraction with Phenylephrine (0.3 μM) A4->B1 B2 Cumulative Addition of this compound B1->B2 B3 Measurement of Isometric Tension B2->B3 C1 Data Analysis: Concentration-Response Curve B3->C1 C2 Calculation of IC50 and Emax C1->C2

Caption: Workflow for rat aortic ring contraction assay.

Detailed Experimental Protocols

Synthesis of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide

A detailed synthesis protocol is not available in the reviewed literature. However, the synthesis would likely involve the acylation of 2-amino-6-nitrobenzothiazole with cyclohexanecarbonyl chloride in the presence of a base.

Rat Aortic Ring Vasodilation Assay
  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in cold Krebs-Ringer bicarbonate buffer (in mM: 120 NaCl, 4.2 KCl, 1.3 CaCl₂, 1.2 MgSO₄, 1.19 KH₂PO₄, 25 NaHCO₃, 5 D-glucose; pH 7.4). The aorta is cleaned of connective tissue, and 3-5 mm rings are prepared. The endothelium can be mechanically removed by gently rubbing the intimal surface.

  • Experimental Setup: Aortic rings are mounted between two stainless steel hooks in a 20 mL organ bath containing Krebs-Ringer buffer, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer. The rings are equilibrated under a resting tension of 1.5 g for 60-90 minutes.

  • Contraction and Relaxation Measurement: A stable contraction is induced by adding phenylephrine (0.3 μM) or a high concentration of K⁺ (e.g., 25-60 mM) to the organ bath. Once the contraction reaches a plateau, cumulative concentrations of this compound are added to generate a concentration-response curve. The relaxation is measured as the percentage decrease from the pre-contracted tension.

Measurement of cGMP Levels
  • Tissue Treatment: Aortic rings are prepared and equilibrated as described above. They are then incubated with this compound (e.g., 100 μM) for a specified time.

  • Tissue Homogenization: The rings are snap-frozen in liquid nitrogen and homogenized in an appropriate buffer (e.g., 0.1 M HCl).

  • cGMP Quantification: The homogenates are centrifuged, and the cGMP concentration in the supernatant is determined using a commercially available enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

Patch-Clamp Electrophysiology for Ion Channel Activity
  • Cell Isolation: Single vascular smooth muscle cells are enzymatically dissociated from the rat tail artery.

  • Recording: Whole-cell membrane currents are recorded using the patch-clamp technique. The extracellular solution contains Ba²⁺ as the charge carrier for L-type Ca²⁺ currents, and the intracellular (pipette) solution is formulated to isolate the current of interest.

  • Data Acquisition and Analysis: Currents are elicited by applying voltage steps. The effect of this compound on the current amplitude and kinetics is then measured and analyzed.

Potential Therapeutic Applications

The potent and multifaceted vasodilatory properties of this compound suggest its primary therapeutic application would be in the treatment of hypertension . Its ability to act through multiple, complementary pathways could offer advantages over single-target agents, potentially leading to greater efficacy and a reduced likelihood of developing tolerance.

Further research could also explore its utility in other cardiovascular conditions characterized by endothelial dysfunction or vasospasm, such as:

  • Pulmonary Hypertension

  • Raynaud's Phenomenon

  • Coronary Artery Disease

Future Directions

While the preclinical data for this compound is promising, further investigation is required to fully elucidate its therapeutic potential. Key areas for future research include:

  • In vivo efficacy and safety studies: To evaluate its antihypertensive effects and potential side effects in animal models of hypertension.

  • Pharmacokinetic and pharmacodynamic profiling: To understand its absorption, distribution, metabolism, and excretion, as well as the time course of its pharmacological effects.

  • Selectivity profiling: To assess its effects on other ion channels and receptors to identify potential off-target activities.

  • Structural optimization: To synthesize and screen analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide (this compound) is a promising multifunctional vasodilator with a unique mechanism of action that involves the stimulation of soluble guanylyl cyclase, activation of K⁺ channels, and inhibition of Ca²⁺ influx and mobilization in vascular smooth muscle cells. The preclinical data presented in this technical guide highlight its potential as a novel therapeutic agent for the treatment of hypertension and other cardiovascular disorders. Further research is warranted to translate these promising findings into clinical applications.

References

An In-depth Technical Review of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- (HUP30)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-, also known by its research code HUP30, is a synthetic benzothiazole derivative with demonstrated vasodilatory properties. This technical guide provides a comprehensive review of the currently available scientific literature on this compound. It summarizes its mechanism of action, pharmacological effects, and available data from in vitro studies. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the potential therapeutic applications of this compound, particularly in the context of cardiovascular diseases.

Core Chemical and Physical Data

PropertyValue
Chemical Name Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-
Alias This compound
CAS Number 312747-21-0
Molecular Formula C₁₄H₁₅N₃O₃S
Molecular Weight 305.35 g/mol

Pharmacological Activity and Mechanism of Action

This compound has been identified as a multifunctional vasodilator, exhibiting its effects through a combination of mechanisms that lead to the relaxation of vascular smooth muscle.[1] The primary mode of action involves the stimulation of soluble guanylyl cyclase (sGC), the activation of potassium (K⁺) channels, and the blockade of extracellular calcium (Ca²⁺) influx.[1][2]

Signaling Pathway

The vasodilatory effect of this compound is initiated by its ability to stimulate soluble guanylyl cyclase, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] Elevated intracellular cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation.

Concurrently, this compound activates K⁺ channels in the plasma membrane of vascular smooth muscle cells.[1] The opening of these channels leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated Ca²⁺ channels, further reducing Ca²⁺ influx.[2]

Finally, this compound directly blocks the influx of extracellular Ca²⁺, a critical step in smooth muscle contraction.[1][2] This multifaceted approach to reducing intracellular calcium levels contributes to its potent vasodilatory effects.

HUP30_Signaling_Pathway This compound This compound sGC Soluble Guanylyl Cyclase (sGC) This compound->sGC stimulates K_channel K⁺ Channels This compound->K_channel activates Ca_influx Extracellular Ca²⁺ Influx This compound->Ca_influx blocks cGMP cGMP sGC->cGMP catalyzes conversion of GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Contraction Smooth Muscle Contraction PKG->Contraction inhibits Hyperpolarization Hyperpolarization K_channel->Hyperpolarization leads to Ca_channel Voltage-gated Ca²⁺ Channels Hyperpolarization->Ca_channel closes Ca_channel->Ca_influx Ca_influx->Contraction induces Relaxation Vasodilation

Figure 1: this compound Signaling Pathway for Vasodilation.

Quantitative In Vitro Data

The vasodilatory potency of this compound has been quantified in studies using rat aorta preparations. The following table summarizes the key findings.

ParameterValueExperimental ConditionsReference
IC₅₀ (Phenylephrine-induced contraction) 3.9 µMRat aorta rings pre-contracted with phenylephrine.[2]
IC₅₀ (K⁺-induced contraction) 7.5 µMRat aorta rings contracted with 25/30 mM K⁺.[2]

Experimental Protocols

Vasodilation Assay in Rat Aorta Rings

The following is a generalized protocol based on the methodology described for assessing the vasorelaxant properties of benzothiazole derivatives.[1]

Objective: To determine the inhibitory effect of this compound on agonist-induced contractions in isolated rat aortic rings.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11)

  • Phenylephrine (vasoconstrictor agonist)

  • Potassium chloride (KCl)

  • This compound (test compound)

  • Organ bath system with isometric force transducers

Procedure:

  • Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs solution.

  • The aorta is cleaned of adhering fat and connective tissue and cut into rings of approximately 3-4 mm in length.

  • The aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs solution, maintained at 37°C, and continuously gassed with a mixture of 95% O₂ and 5% CO₂.

  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g, with the Krebs solution being replaced every 15-20 minutes.

  • After equilibration, the rings are pre-contracted with a submaximal concentration of phenylephrine (e.g., 1 µM) or a depolarizing concentration of KCl (e.g., 25-30 mM).

  • Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath.

  • The relaxation response is measured as the percentage decrease in the pre-contracted tension.

  • The IC₅₀ value, the concentration of this compound that produces 50% of the maximal relaxation, is calculated from the concentration-response curve.

Synthesis of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-

Step 1: Synthesis of 2-amino-6-nitrobenzothiazole (General Method)

Several methods for the synthesis of 2-amino-6-nitrobenzothiazole have been patented. A common approach involves the nitration of an acylated 2-aminobenzothiazole followed by deacylation.

Materials:

  • 2-Acetylaminobenzothiazole

  • Nitric acid

  • Methanol

  • Sodium hydroxide

Procedure (based on patent literature):

  • 2-Acetylaminobenzothiazole is added to nitric acid at a controlled temperature (e.g., 0-5°C).

  • The reaction mixture is stirred for a period to allow for nitration.

  • The resulting 2-acetylamino-6-nitrobenzothiazole is isolated by precipitation in an ice-water mixture.

  • The isolated intermediate is then saponified (deacylated) by heating in a solvent such as methanol with a base (e.g., sodium hydroxide) to yield 2-amino-6-nitrobenzothiazole.

  • The final product is isolated by filtration and purified.

Step 2: Acylation of 2-amino-6-nitrobenzothiazole (Proposed Method)

The final step would involve the acylation of the 2-amino group with cyclohexanecarbonyl chloride.

Materials:

  • 2-amino-6-nitrobenzothiazole

  • Cyclohexanecarbonyl chloride

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • A non-nucleophilic base (e.g., triethylamine, pyridine)

Proposed Procedure:

  • 2-amino-6-nitrobenzothiazole is dissolved or suspended in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • A non-nucleophilic base is added to the mixture to act as an acid scavenger.

  • Cyclohexanecarbonyl chloride is added dropwise to the reaction mixture, and the reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is worked up by washing with water and/or brine to remove the base and any water-soluble byproducts.

  • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product, Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-, is then purified by a suitable method such as recrystallization or column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Preparation of 2-amino-6-nitrobenzothiazole cluster_step2 Step 2: Acylation A 2-Acetylaminobenzothiazole B Nitration (Nitric Acid) A->B C 2-Acetylamino-6-nitrobenzothiazole B->C D Saponification (NaOH, Methanol) C->D E 2-amino-6-nitrobenzothiazole D->E G Acylation (Base, Solvent) E->G F Cyclohexanecarbonyl chloride F->G H Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- (this compound) G->H

Figure 2: Proposed Synthesis Workflow for this compound.

Future Directions

The available data on this compound suggests its potential as a lead compound for the development of novel antihypertensive agents. However, further research is required to fully characterize its pharmacological profile. Future studies should focus on:

  • In vivo efficacy: Evaluating the antihypertensive effects of this compound in relevant animal models of hypertension.

  • Pharmacokinetics and ADME: Determining the absorption, distribution, metabolism, and excretion properties of the compound.

  • Safety and toxicology: Assessing the potential for off-target effects and toxicity.

  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

Conclusion

Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- (this compound) is a promising vasodilator with a multimodal mechanism of action. The current body of evidence, primarily from in vitro studies, demonstrates its ability to induce vasorelaxation by stimulating sGC, activating K⁺ channels, and blocking Ca²⁺ influx. While a detailed synthesis protocol is not explicitly published, a feasible synthetic route can be proposed based on established chemical principles. This technical guide consolidates the existing knowledge on this compound, providing a valuable starting point for further investigation into its therapeutic potential.

References

Unraveling N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide is a synthetic compound that has emerged from research at the intersection of cancer and aging. Initially identified within a patent for therapeutic agents, this molecule is noted for its potential as a senolytic agent and a Bcl-2 inhibitor. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound, presenting it as a molecule of interest for further investigation in the fields of oncology and geroscience.

Introduction: The Emergence of a Dual-Action Compound

N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide (molecular formula: C₁₄H₁₅N₃O₃S) is a small molecule belonging to the benzothiazole class of compounds. Its significance in the scientific community stems from its patented potential as a therapeutic agent with dual activities: the selective elimination of senescent cells (senolysis) and the inhibition of the anti-apoptotic protein Bcl-2.

The discovery of this compound is situated within the broader context of two critical areas of modern drug development: the targeting of cellular senescence to combat age-related diseases and the inhibition of survival proteins in cancer cells. The timeline for the discovery of senolytics began in the mid-2000s, with the first mechanism-based senolytic drugs being developed based on the understanding of senescent cell anti-apoptotic pathways (SCAPs).[1] Concurrently, the field of oncology has seen significant advances in targeting the Bcl-2 family of proteins, which are often overexpressed in cancer cells, enabling their survival. The development of Bcl-2 inhibitors has been a multi-decade endeavor, culminating in clinically approved drugs.[2][3] N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide represents a convergence of these two fields.

Discovery and History

The primary public record of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide is its inclusion in US Patent 9,126,941 B2 . This patent discloses a series of compounds, including the subject molecule, for the treatment of hyperproliferative disorders, with a particular focus on hormone-refractory prostate cancer. While the patent does not detail a specific "discovery story" for this individual compound, it situates its creation within a program aimed at identifying novel therapeutic agents.

The invention described in the patent focuses on compounds that can modulate cellular processes to induce cell death, particularly in cancer cells. The inclusion of the nitrobenzothiazole moiety is a common strategy in medicinal chemistry, as this functional group is known to impart a range of biological activities.

Chemical Synthesis

The synthesis of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide, as inferred from standard organic chemistry principles and general methods for amide bond formation, would likely involve the coupling of two key intermediates: 2-amino-6-nitrobenzothiazole and cyclohexanecarbonyl chloride (or a related activated form of cyclohexanecarboxylic acid).

Hypothesized Synthetic Pathway:

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 2-amino-6-nitrobenzothiazole C Acylation A->C B Cyclohexanecarbonyl chloride B->C D N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide C->D Bcl2_Pathway cluster_survival Cell Survival cluster_inhibition Inhibition by N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide Bcl2 Bcl-2 ProApoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) Bcl2->ProApoptotic Inhibits Apoptosis Apoptosis ProApoptotic->Apoptosis Induces Inhibitor N-(6-nitro-2-benzothiazolyl) cyclohexanecarboxamide Inhibitor->Bcl2 Inhibits Senolytic_Screening cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis A Induce Senescence in Cell Culture C Treat with N-(6-nitro-2-benzothiazolyl) cyclohexanecarboxamide A->C B Culture Normal (Non-senescent) Cells B->C D Measure Cell Viability (e.g., MTT assay) C->D E Assess Apoptosis (e.g., Caspase activity) C->E

References

Methodological & Application

"Synthesis protocol for Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- is a benzothiazole derivative. The benzothiazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The title compound, also known as HUP30, has been identified as a vasodilating agent. Its mechanism of action involves the stimulation of soluble guanylyl cyclase (sGC), activation of potassium (K+) channels, and blockade of extracellular calcium (Ca2+) influx. These properties make it a subject of interest for research in cardiovascular drug development.

The synthesis of this compound is achieved through the acylation of 2-amino-6-nitrobenzothiazole with cyclohexanecarbonyl chloride. This straightforward reaction provides a reliable method for accessing this and similar N-acylated benzothiazole derivatives for further study and development. Careful control of reaction conditions is necessary to ensure high purity and yield of the final product.

Quantitative Data

ParameterValueReference
Molecular Formula C₁₄H₁₅N₃O₃S[1]
Molecular Weight 305.35 g/mol [1]
CAS Number 312747-21-0[1]
Appearance White to beige solid (predicted)General knowledge
Melting Point Not ReportedN/A
Yield Not ReportedN/A

Experimental Protocol

This protocol describes a general method for the synthesis of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- via acylation of 2-amino-6-nitrobenzothiazole.

Materials:

  • 2-Amino-6-nitrobenzothiazole

  • Cyclohexanecarbonyl chloride

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-amino-6-nitrobenzothiazole (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: To the solution, add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: While stirring, slowly add a solution of cyclohexanecarbonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield pure Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-.

Synthesis Workflow

SynthesisWorkflow Synthesis of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2-Amino-6-nitrobenzothiazole 2-Amino-6-nitrobenzothiazole ReactionVessel Acylation in DCM with Pyridine 2-Amino-6-nitrobenzothiazole->ReactionVessel Cyclohexanecarbonyl chloride Cyclohexanecarbonyl chloride Cyclohexanecarbonyl chloride->ReactionVessel Quenching Quench with 1M HCl ReactionVessel->Quenching Extraction Wash with HCl, NaHCO3, Brine Quenching->Extraction Drying Dry with MgSO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization FinalProduct Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- Recrystallization->FinalProduct

Caption: Synthetic pathway for Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-.

References

Application Notes and Protocols for the Purification of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the purification of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide, a key intermediate in various synthetic applications. The protocols outlined below are based on established methodologies for the purification of related benzothiazole derivatives and nitro-containing heterocyclic compounds. These methods, including recrystallization and column chromatography, are designed to yield high-purity material suitable for further research and development.

Introduction

N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide is a benzothiazole derivative characterized by the presence of a nitro group, which imparts specific chemical properties that must be considered during purification. The purity of this compound is critical for its intended downstream applications, necessitating efficient and reproducible purification strategies. This document details two primary methods for purification: recrystallization and silica gel column chromatography. The choice of method will depend on the impurity profile and the scale of the purification.

Purification Methodologies

A generalized workflow for the purification of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide is presented below. This typically involves an initial workup procedure to remove bulk impurities, followed by either recrystallization or chromatographic purification for achieving high purity.

Purification Workflow crude_product Crude N-(6-nitro-2-benzothiazolyl) cyclohexanecarboxamide workup Aqueous Workup (e.g., NaHCO3 wash) crude_product->workup choice Purity Assessment (TLC/HPLC) workup->choice recrystallization Recrystallization choice->recrystallization High initial purity chromatography Column Chromatography choice->chromatography Complex mixture pure_product Pure Product recrystallization->pure_product chromatography->pure_product analysis Purity Analysis (HPLC, NMR, MS) pure_product->analysis

Caption: General purification workflow for N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide.

I. Recrystallization

Recrystallization is a cost-effective method for purifying crystalline solids. The selection of an appropriate solvent system is crucial for successful recrystallization. For benzothiazole derivatives, polar solvents like ethanol and methanol, often in combination with water, have proven effective.[1][2]

Protocol:

  • Solvent Selection:

    • Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water) at room temperature and at their boiling points.

    • An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.

  • Dissolution:

    • Place the crude N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Decolorization (Optional):

    • If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • For enhanced crystal formation, the flask can be subsequently placed in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven at a temperature below the melting point of the compound.

Table 1: Hypothetical Recrystallization Data

Solvent SystemInitial Purity (%)Final Purity (%)Recovery (%)
Ethanol/Water (8:2)8598.575
Methanol8597.268
Ethyl Acetate8596.580
II. Silica Gel Column Chromatography

For complex mixtures or when a very high degree of purity is required, silica gel column chromatography is the preferred method. The separation is based on the differential adsorption of the compound and impurities onto the stationary phase (silica gel) while being eluted with a mobile phase. Nitrogen-containing heterocyclic compounds have been successfully purified using normal-phase chromatography.[3]

Protocol:

  • Stationary Phase and Slurry Preparation:

    • Use silica gel (60-120 mesh or 230-400 mesh for flash chromatography) as the stationary phase.

    • Prepare a slurry of the silica gel in the initial mobile phase.

  • Column Packing:

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

    • Ensure the packed bed is uniform and free of cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent (e.g., dichloromethane or acetone).

    • Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity (gradient elution). The choice of eluent is critical and should be determined by preliminary Thin-Layer Chromatography (TLC) analysis.

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide.

Chromatography Workflow cluster_prep Preparation cluster_sep Separation & Collection cluster_analysis Analysis & Isolation Column Packing Pack column with silica gel slurry Sample Loading Load crude product Column Packing->Sample Loading Elution Elute with solvent gradient (e.g., Hexane/EtOAc) Sample Loading->Elution Fraction Collection Collect fractions Elution->Fraction Collection TLC Analysis Analyze fractions by TLC Fraction Collection->TLC Analysis Pooling Combine pure fractions TLC Analysis->Pooling Evaporation Evaporate solvent Pooling->Evaporation Pure Product Pure Product Evaporation->Pure Product

Caption: Workflow for purification by silica gel column chromatography.

Table 2: Hypothetical Column Chromatography Data

Eluent System (Hexane:Ethyl Acetate)Initial Purity (%)Final Purity (%)Yield (%)
Gradient 9:1 to 7:37099.285
Isocratic 8:27098.882

Purity Assessment

The purity of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide after purification should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a reliable method for determining the purity of nitro-containing compounds.[4] A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify any remaining impurities.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming its identity.

Conclusion

The purification of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide can be effectively achieved through standard laboratory techniques such as recrystallization and silica gel column chromatography. The choice of method depends on the initial purity of the crude product and the desired final purity. Careful selection of solvents and chromatographic conditions, guided by preliminary TLC analysis, is key to obtaining a high yield of the purified compound. Post-purification analysis by HPLC, NMR, and MS is essential to confirm the purity and identity of the final product.

References

Application Notes and Protocols for In Vitro Analysis of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- is a compound belonging to the benzothiazole class of molecules. While specific biological activity for this exact molecule is not extensively documented in publicly available literature, related compounds containing a nitro-substituted benzothiazole core have demonstrated potential antiproliferative and antimicrobial activities.[1][2][3][4] The nitro group is a well-known pharmacophore that can be found in compounds with a wide range of biological effects.[2][4] This document provides detailed protocols for in vitro assays to investigate the potential antiproliferative and apoptosis-inducing activities of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- on cancer cell lines.

Potential Signaling Pathway Involvement

Compounds that inhibit cell proliferation often do so by inducing apoptosis, or programmed cell death. A key pathway in apoptosis involves the activation of caspases, a family of proteases that execute the cell death program.[5][6][7] Specifically, caspase-3 and caspase-7 are critical executioner caspases.[6][7][8][9] Therefore, a primary hypothesis for the mechanism of action of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- is the induction of apoptosis through the activation of the caspase cascade.

G cluster_0 Apoptosis Induction Compound Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- Cell Cancer Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Cellular Stress Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Cytochrome c release Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis Cleavage of cellular substrates

Caption: Proposed intrinsic apoptosis signaling pathway.

Experimental Protocols

Cell Proliferation Assay (CCK-8)

This protocol describes a colorimetric assay to determine the effect of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- on the proliferation of a cancer cell line. The assay utilizes the Cell Counting Kit-8 (CCK-8), where a tetrazolium salt is reduced by cellular dehydrogenases to produce a colored formazan product, the amount of which is proportional to the number of viable cells.[10][11]

Experimental Workflow:

G cluster_1 Cell Proliferation Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound B->C D Incubate for 48-72h C->D E Add CCK-8 reagent D->E F Incubate for 1-4h E->F G Measure absorbance at 450 nm F->G

Caption: CCK-8 cell proliferation assay workflow.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.[10]

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[11]

  • Prepare serial dilutions of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- in complete culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with DMSO) and untreated cells.

  • Incubate the plate for 48 to 72 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[11]

  • Measure the absorbance at 450 nm using a microplate reader.[10]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).

Caspase-3/7 Activity Assay

This protocol outlines a method to measure the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[5][6] The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent assay that measures caspase-3 and -7 activities.[8][9]

Experimental Workflow:

G cluster_2 Caspase-3/7 Activity Assay Workflow A Seed cells in 96-well plate B Incubate for 24h C Treat with compound D Incubate for desired time E Add Caspase-Glo® 3/7 Reagent F Incubate at RT G Measure luminescence

Caption: Caspase-Glo® 3/7 assay workflow.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • White-walled 96-well plates

  • Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- (dissolved in DMSO)

  • Caspase-Glo® 3/7 Assay kit

  • Luminometer

Procedure:

  • Seed cells into a white-walled 96-well plate at a suitable density in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Treat the cells with various concentrations of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Incubate for a predetermined time (e.g., 6, 12, or 24 hours) to induce apoptosis.

  • Allow the plate to equilibrate to room temperature.

  • Add 100 µL of the reconstituted Caspase-Glo® 3/7 Reagent to each well.[8]

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.[8][9]

Data Analysis: The luminescent signal is proportional to the amount of caspase activity.[8] Results can be expressed as fold change in caspase activity compared to the vehicle control.

Data Presentation

The following tables are examples of how quantitative data from the described assays can be presented. The data shown is hypothetical and for illustrative purposes only.

Table 1: Antiproliferative Activity of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- on HeLa Cells (72h Incubation)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.195.2 ± 5.1
175.6 ± 6.2
552.1 ± 4.8
1025.3 ± 3.9
505.8 ± 2.1
IC50 (µM) ~5.5

Table 2: Caspase-3/7 Activation in A549 Cells Treated with Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- (12h Incubation)

TreatmentConcentration (µM)Fold Change in Luminescence (Mean ± SD)
Vehicle Control-1.0 ± 0.1
Compound11.8 ± 0.2
Compound54.2 ± 0.5
Compound108.9 ± 0.9
Staurosporine (Positive Control)115.3 ± 1.2

Conclusion

The provided protocols offer a robust framework for the initial in vitro characterization of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-. By evaluating its impact on cancer cell proliferation and its ability to induce apoptosis via caspase activation, researchers can gain valuable insights into the potential therapeutic applications of this compound. Further studies could involve exploring its effects on a broader panel of cell lines and delving deeper into the specific molecular mechanisms of action.

References

Application Notes and Protocols for N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and databases did not yield specific information regarding the use of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide in cell-based assays.

Our search for experimental protocols, quantitative data, and established signaling pathways for the compound with CAS Number 312747-21-0 returned insufficient data to generate detailed application notes as requested. While the chemical formula (C14H15N3O3S) and molecular weight (305.35) are documented, its biological activity and mechanism of action in cellular contexts are not described in the currently accessible scientific literature.[1][2]

General information on other benzothiazole derivatives suggests that this class of compounds can exhibit biological activity, such as anti-tumor properties. For instance, a study on N'-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide demonstrated its potential as an anti-tumor agent against prostate cancer by inhibiting cell viability, proliferation, adhesion, migration, and invasion.[3] Another class of benzothiazole derivatives has been investigated as DNA gyrase B inhibitors with antibacterial activity. However, these findings are not directly applicable to N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide.

Similarly, searches for related terms such as "6-nitro-2-benzothiazolyl" compounds in the context of cell-based assays did not provide specific protocols or signaling information that could be reliably adapted for the requested compound. For example, studies on 7-nitro-2,1,3-benzoxadiazole derivatives have detailed their mechanism as suicide inhibitors for glutathione S-transferases, triggering apoptosis through the JNK pathway, but this is a structurally distinct compound.[4]

Without established and verified data on the biological effects of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide, providing detailed and accurate application notes, experimental protocols, and signaling pathway diagrams would be speculative and scientifically unsound.

For researchers interested in investigating the potential bioactivity of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide, a general workflow for initial screening in cell-based assays is suggested below. This workflow is a standard approach for characterizing a novel compound and is not based on any existing data for this specific molecule.

General Workflow for Characterization of a Novel Compound

This generalized workflow can be adapted for the initial investigation of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Target Identification & Validation A Compound Solubilization & Stock Preparation B Cell Viability/Cytotoxicity Assay (e.g., MTT, MTS, or CellTiter-Glo) A->B C Determine IC50/EC50 Values B->C D Apoptosis Assays (e.g., Caspase-Glo, Annexin V) C->D If cytotoxic E Cell Cycle Analysis (e.g., Flow Cytometry with PI Staining) C->E If cytostatic F Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) D->F E->F G Affinity-based Methods (e.g., Pull-down assays) F->G H Genetic Approaches (e.g., CRISPR/Cas9 screening) F->H

A generalized workflow for the initial characterization of a novel compound.

We recommend that researchers procure N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide from a reputable supplier and initiate their investigation with preliminary dose-response studies in a panel of relevant cell lines to assess its potential cytotoxic or cytostatic effects. Subsequent mechanistic studies can then be designed based on these initial findings.

Due to the lack of specific data, we are unable to provide the detailed application notes, protocols, and data tables as requested. We advise consulting primary research literature for general protocols on the cell-based assays mentioned in the workflow and adapting them for the compound of interest.

References

Application Notes and Protocols for Preclinical Evaluation of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- (HUP30) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting preclinical in vivo studies to evaluate the therapeutic potential of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-, also known as HUP30, a compound identified as a vasodilator. The described animal models and experimental procedures are designed to assess the compound's antihypertensive efficacy and elucidate its mechanism of action, which is reported to involve the stimulation of soluble guanylyl cyclase (sGC), activation of potassium (K+) channels, and blockade of extracellular calcium (Ca2+) influx.

Rationale for Animal Model Selection

Given this compound's vasodilatory properties, animal models of hypertension are the most relevant for evaluating its potential as an antihypertensive agent. The selection of a specific model allows for the investigation of the compound's efficacy in a pathologically relevant context.

  • Spontaneously Hypertensive Rat (SHR): This is a widely used genetic model of essential hypertension, where hypertension develops progressively without any external induction.[1][2][3] The SHR model is advantageous for studying the long-term effects of antihypertensive drugs on blood pressure and end-organ damage.

  • Nω-Nitro-L-arginine methyl ester (L-NAME) Induced Hypertension: This is a pharmacological model where chronic inhibition of nitric oxide synthase (NOS) by L-NAME leads to a sustained increase in blood pressure. This model is particularly relevant for compounds like this compound that are thought to act on the nitric oxide-sGC-cGMP pathway.

  • Angiotensin II (Ang II)-Induced Hypertension: This model involves the continuous infusion of Ang II, a potent vasoconstrictor, to induce hypertension. It is useful for investigating compounds that may interfere with the renin-angiotensin system or act as direct vasodilators.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured format for summarizing the quantitative data that should be collected during the preclinical evaluation of this compound.

Table 1: Antihypertensive Efficacy of this compound in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDose (mg/kg)Route of AdministrationBaseline Systolic Blood Pressure (mmHg)Post-treatment Systolic Blood Pressure (mmHg)Change in Systolic Blood Pressure (mmHg)Baseline Diastolic Blood Pressure (mmHg)Post-treatment Diastolic Blood Pressure (mmHg)Change in Diastolic Blood Pressure (mmHg)Heart Rate (beats/min)
Vehicle Control-e.g., Oral (p.o.)
This compoundLowp.o.
This compoundMediump.o.
This compoundHighp.o.
Positive Control (e.g., Amlodipine)p.o.

Table 2: Effect of this compound on Plasma cGMP Levels in L-NAME Treated Rats

Treatment GroupDose (mg/kg)Route of AdministrationPlasma cGMP Level (pmol/mL)% Change from Vehicle
Vehicle Control-e.g., Intravenous (i.v.)-
This compoundLowi.v.
This compoundMediumi.v.
This compoundHighi.v.
Positive Control (sGC stimulator)i.v.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy and mechanism of action of this compound.

Protocol 1: Evaluation of Antihypertensive Activity in Conscious Spontaneously Hypertensive Rats (SHR)

  • Objective: To determine the dose-dependent effect of this compound on systolic and diastolic blood pressure in a genetic model of hypertension.

  • Animals: Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old, with established hypertension.

  • Materials:

    • Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- (this compound)

    • Vehicle (e.g., 0.5% carboxymethylcellulose)

    • Positive control (e.g., Amlodipine)

    • Blood pressure monitoring system (e.g., tail-cuff plethysmography or radiotelemetry)[4][5][6][7]

    • Oral gavage needles

  • Procedure:

    • Acclimatize SHR rats to the blood pressure measurement procedure for at least 3-5 days to minimize stress-induced fluctuations.

    • Record baseline systolic and diastolic blood pressure for each animal for 3 consecutive days.

    • Randomly assign animals to treatment groups (vehicle, this compound low, medium, and high dose, positive control).

    • Administer the assigned treatment orally (p.o.) via gavage.

    • Measure blood pressure at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the time of peak effect and duration of action.[2]

    • For chronic studies, administer the treatment daily for a specified period (e.g., 4 weeks) and measure blood pressure weekly.

    • At the end of the study, animals may be euthanized for tissue collection and further analysis (e.g., cardiac hypertrophy assessment).

  • Data Analysis:

    • Calculate the mean change in systolic and diastolic blood pressure from baseline for each treatment group.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's post-hoc test) to compare the effects of this compound to the vehicle control.

Protocol 2: Assessment of Soluble Guanylyl Cyclase (sGC) Stimulation in vivo

  • Objective: To determine if this compound increases the levels of cyclic guanosine monophosphate (cGMP), the downstream product of sGC activity, in vivo.

  • Animals: Male Sprague-Dawley rats.

  • Materials:

    • This compound

    • Vehicle

    • Positive control (e.g., an sGC stimulator like BAY 41-2272)

    • Anesthetic (e.g., isoflurane)

    • Blood collection supplies (e.g., heparinized tubes)

    • cGMP enzyme immunoassay (EIA) kit

  • Procedure:

    • Anesthetize rats and administer this compound, vehicle, or positive control via intravenous (i.v.) injection.

    • At a predetermined time point (e.g., 15 minutes post-dose), collect blood via cardiac puncture into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

    • Measure cGMP concentrations in the plasma samples using a commercially available cGMP EIA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the mean plasma cGMP concentration for each treatment group.

    • Compare the cGMP levels in the this compound-treated groups to the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).

Protocol 3: Ex Vivo Assessment of Vasodilatory Action on Isolated Aortic Rings

  • Objective: To directly assess the vasodilatory effect of this compound and investigate the involvement of K+ channels and Ca2+ channels.

  • Animals: Male Wistar rats.

  • Materials:

    • This compound

    • Phenylephrine (vasoconstrictor)

    • Potassium chloride (KCl)

    • Glibenclamide (ATP-sensitive K+ channel blocker)

    • 4-Aminopyridine (voltage-gated K+ channel blocker)

    • Nifedipine (L-type Ca2+ channel blocker)

    • Krebs-Henseleit solution

    • Organ bath system with force transducers

  • Procedure:

    • Euthanize a rat and carefully dissect the thoracic aorta.

    • Cut the aorta into rings (2-3 mm in length) and mount them in an organ bath containing Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2, and maintained at 37°C.

    • Allow the aortic rings to equilibrate under a resting tension of 1.5-2.0 g for 60-90 minutes.

    • Pre-contract the aortic rings with phenylephrine or KCl.

    • Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath and record the relaxation response.

    • To investigate the mechanism, pre-incubate the aortic rings with Glibenclamide, 4-Aminopyridine, or Nifedipine before adding phenylephrine and then this compound.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine or KCl.

    • Construct concentration-response curves and calculate the EC50 value for this compound.

    • Compare the concentration-response curves in the presence and absence of the channel blockers to determine their role in the vasodilatory effect of this compound.

Mandatory Visualizations

HUP30_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HUP30_ext This compound sGC Soluble Guanylyl Cyclase (sGC) HUP30_ext->sGC Stimulates K_channel K+ Channel HUP30_ext->K_channel Activates Ca_channel Voltage-gated Ca2+ Channel HUP30_ext->Ca_channel Blocks Ca2+_ext Ca2+ Ca2+_ext->Ca_channel Influx cGMP cGMP sGC->cGMP Converts K_ion K+ K_channel->K_ion Efflux Relaxation Vasodilation/ Relaxation Ca_channel->Relaxation Inhibits Contraction GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PKG->Relaxation K_ion->Relaxation Hyperpolarization

Caption: Proposed signaling pathway of this compound leading to vasodilation.

Antihypertensive_Study_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis & Outcome Acclimatization Acclimatize SHR Rats to BP Measurement Baseline Record Baseline Blood Pressure (3 days) Acclimatization->Baseline Grouping Randomize into Treatment Groups Baseline->Grouping Dosing Administer this compound, Vehicle, or Positive Control Grouping->Dosing BP_Measurement Measure Blood Pressure (1, 2, 4, 6, 8, 24h) Dosing->BP_Measurement Data_Collection Collect and Tabulate BP Data BP_Measurement->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Conclusion Determine Antihypertensive Efficacy Stats->Conclusion

Caption: Experimental workflow for antihypertensive screening in SHR rats.

References

Dissolution and Application of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and experimental use of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide, a compound of interest for its potential vasodilatory effects. The information herein is intended to guide researchers in preparing this compound for in vitro studies and to provide standardized methods for assessing its biological activity.

Compound Information

ParameterValueReference
Compound Name N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide-
Alias HUP30[1]
CAS Number 312747-21-0[2]
Molecular Formula C₁₄H₁₅N₃O₃S[2]
Molecular Weight 305.35 g/mol [2]
Solubility Soluble in DMSO at 20 mg/mL-
Storage Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months.[1]

Dissolution Protocol for Stock Solutions

A critical first step in utilizing N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide for in vitro experiments is the preparation of a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent.

Materials:

  • N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Preparation: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide powder.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a 20 mg/mL concentration.

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[1].

Note on Final DMSO Concentration: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

Based on its reported vasodilatory activity, the following are detailed protocols for assessing the effects of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide on vascular tone and intracellular calcium mobilization.

Ex Vivo Vasodilation Assay Using Aortic Rings

This protocol describes an ex vivo method to assess the vasodilatory or vasoconstrictive effects of the compound on isolated rat aortic rings.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit (K-H) solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Phenylephrine (PE)

  • Acetylcholine (ACh)

  • N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide stock solution (in DMSO)

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Aorta Dissection: Euthanize a rat and carefully excise the thoracic aorta. Place the aorta in ice-cold K-H solution.

  • Ring Preparation: Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm wide rings.

  • Mounting: Mount the aortic rings in an organ bath containing K-H solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the K-H solution every 15-20 minutes.

  • Viability Check: Contract the rings with 1 µM phenylephrine. Once a stable contraction is reached, add 10 µM acetylcholine to assess endothelial integrity (a relaxation of >70% indicates intact endothelium). Wash the rings and allow them to return to baseline.

  • Compound Testing:

    • Pre-contract the aortic rings with phenylephrine (1 µM).

    • Once a stable plateau is reached, add cumulative concentrations of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide to the organ bath.

    • Record the relaxation response at each concentration.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

Intracellular Calcium Mobilization Assay

This protocol outlines a method to measure changes in intracellular calcium concentration in response to N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide using a fluorescent calcium indicator like Fura-2 AM.

Materials:

  • Vascular smooth muscle cells (VSMCs) or other relevant cell line

  • Cell culture medium (e.g., DMEM)

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide stock solution

  • Fluorescence microscopy system with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Cell Seeding: Seed VSMCs onto glass coverslips and culture until they reach 70-80% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

    • Wash the cells once with HBSS.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBSS to remove extracellular dye.

  • Imaging:

    • Mount the coverslip onto a perfusion chamber on the microscope stage.

    • Continuously perfuse the cells with HBSS.

    • Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.

  • Compound Application:

    • Introduce N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide at the desired concentration into the perfusion solution.

    • Continue to record the fluorescence ratio (F340/F380) to measure changes in intracellular calcium.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action and experimental workflows.

G Proposed Signaling Pathway of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide A N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide B L-type Calcium Channel A->B Blocks C Calcium Influx Inhibition D Decreased Intracellular Calcium C->D E Reduced Myosin Light Chain Kinase Activity D->E F Vascular Smooth Muscle Relaxation E->F G Vasodilation F->G

Caption: Proposed mechanism of action for vasodilation.

G Experimental Workflow for Aortic Ring Assay A Aorta Dissection and Ring Preparation B Mounting in Organ Bath A->B C Equilibration B->C D Viability Check (Phenylephrine + Acetylcholine) C->D E Pre-contraction with Phenylephrine D->E F Cumulative Addition of Compound E->F G Record Relaxation Response F->G H Data Analysis G->H

Caption: Workflow for the ex vivo vasodilation assay.

G Workflow for Intracellular Calcium Assay A Cell Seeding B Loading with Fura-2 AM A->B C Washing B->C D Baseline Fluorescence Recording C->D E Application of Compound D->E F Record Fluorescence Change E->F G Data Analysis (F340/F380 Ratio) F->G

Caption: Workflow for intracellular calcium mobilization assay.

References

Application Notes and Protocols for Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Compound Information

Compound Name Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-
CAS Number 312747-21-0[1]
Molecular Formula C14H15N3O3S[1]
Molecular Weight 305.35 g/mol [1]
Chemical Structure N-(6-Nitrobenzo[d]thiazol-2-yl)cyclohexanecarboxamide

General Protocol for in vivo Administration of a Novel Compound

The following represents a generalized workflow for establishing the in vivo dosage and administration of a new chemical entity. It is not specific to Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- due to a lack of available data.

G cluster_preclinical Preclinical Evaluation cluster_invivo In vivo Studies A Compound Synthesis and Purification B In vitro Assays (Toxicity, Efficacy) A->B C Formulation Development B->C D Animal Model Selection C->D Proceed to in vivo E Route of Administration (e.g., Oral, IV, IP) D->E F Dose-Ranging Studies (MTD Determination) E->F G Efficacy Studies F->G H Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies F->H I Toxicology Studies F->I J Data Analysis and Endpoint Evaluation G->J Data Analysis H->J I->J

Caption: Generalized workflow for in vivo evaluation of a novel compound.

Hypothetical Signaling Pathway Involvement

While no specific signaling pathways have been identified for Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-, related benzothiazole derivatives have been investigated for their role as inhibitors of various kinases. For instance, other benzothiazole compounds have been explored as c-Jun N-terminal kinase (JNK) inhibitors. The diagram below illustrates a generalized JNK signaling pathway.

G cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nuclear Nuclear Stress Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK4, MKK7) MAPKKK->MAPKK JNK JNK MAPKK->JNK cJun c-Jun JNK->cJun AP1 AP-1 Complex cJun->AP1 Gene Gene Expression (Apoptosis, Inflammation) AP1->Gene Inhibitor Potential Benzothiazole Inhibitor Inhibitor->JNK

Caption: Simplified representation of the JNK signaling pathway.

Experimental Protocols

Due to the absence of specific literature, detailed experimental protocols for Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- cannot be provided. Researchers must develop their own protocols based on the physicochemical properties of the compound and the objectives of their study.

General Steps for Protocol Development:

  • Solubility and Formulation: Determine the solubility of the compound in various pharmaceutically acceptable vehicles. Common vehicles include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like DMSO, Tween 80, or Cremophor EL.

  • Animal Model: Select an appropriate animal model based on the research question. Considerations include species, strain, age, and sex.

  • Route of Administration: The choice of administration route (e.g., oral gavage, intravenous, intraperitoneal, subcutaneous) will depend on the compound's properties and the desired pharmacokinetic profile.

  • Dose-Ranging Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). This involves administering increasing doses of the compound to different groups of animals and monitoring for signs of toxicity.

  • Efficacy Study: Once a safe dose range is established, conduct efficacy studies in the chosen disease model. This will involve administering the compound at one or more dose levels and evaluating its effect on relevant biomarkers or disease progression.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its mechanism of action.

Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and should be approved by an Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols for N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are hypothetical and constructed based on the known biological activities of the constituent chemical moieties of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide, namely 6-nitrobenzothiazole and cyclohexanecarboxamide derivatives. As of the date of this document, no specific experimental data for N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide has been found in publicly available scientific literature. These notes are intended to serve as a conceptual guide for potential research applications and should be adapted and validated experimentally.

Introduction

N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide is a synthetic organic compound featuring a 6-nitrobenzothiazole core linked to a cyclohexanecarboxamide moiety. The benzothiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The nitro group, being a strong electron-withdrawing group, can significantly modulate the biological activity of the parent molecule. The cyclohexanecarboxamide portion may influence the compound's solubility, cell permeability, and interaction with specific biological targets. For instance, some cyclohexanecarboxamide derivatives have been identified as agonists of the TRPM8 receptor.[3]

This document outlines potential research applications and provides hypothetical protocols for investigating the biological effects of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide, primarily focusing on its potential as an anticancer agent based on the known activities of related benzothiazole derivatives.[1][2][4]

Hypothetical Research Applications

  • Anticancer Agent: Based on the anticancer properties of other 6-nitrobenzothiazole derivatives, this compound could be investigated as a potential cytotoxic agent against various cancer cell lines.[1][4] Its mechanism of action could involve the inhibition of key cellular processes such as cell proliferation and survival.

  • Enzyme Inhibitor: Benzothiazole derivatives have been shown to inhibit various enzymes, including carbonic anhydrases, which are implicated in tumor biology.[1][2] N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide could be screened for its inhibitory activity against a panel of cancer-related enzymes.

  • Antimicrobial Agent: The benzothiazole scaffold is also associated with antimicrobial activity.[5] This compound could be tested for its efficacy against a range of bacterial and fungal strains.

  • Modulator of TRP Channels: The cyclohexanecarboxamide moiety suggests a potential interaction with TRP (Transient Receptor Potential) channels, similar to other known cooling agents.[3] This could be explored in the context of sensory neuron modulation.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical quantitative data to illustrate the potential biological activity of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide. These are not real experimental results.

Table 1: Hypothetical Anticancer Activity (IC50 Values)

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma35.5
HeLaCervical Adenocarcinoma42.8
MG-63Osteosarcoma38.2
A549Lung Carcinoma55.1
HCT116Colon Carcinoma29.7

IC50 values are based on a hypothetical 72-hour incubation period.

Table 2: Hypothetical Enzyme Inhibition Data (IC50 Values)

Enzyme TargetEnzyme ClassHypothetical IC50 (µM)
Carbonic Anhydrase IXLyase15.2
PI3KαKinase50.8
Akt1Kinase75.3

Experimental Protocols (Hypothetical)

Cell Viability Assay (MTT Assay)

This protocol describes a hypothetical method to determine the cytotoxic effects of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide on cancer cells.

Materials:

  • N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide

  • Cancer cell lines (e.g., MCF-7, HeLa, HCT116)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 103 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare a stock solution of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide in DMSO.

  • Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a hypothetical method to assess the inhibitory effect of the compound on carbonic anhydrase activity.

Materials:

  • N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide

  • Recombinant human Carbonic Anhydrase IX (CA IX)

  • 4-Nitrophenyl acetate (NPA) as a substrate

  • Tris-HCl buffer (pH 7.4)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide in DMSO.

  • Prepare serial dilutions of the compound in Tris-HCl buffer.

  • In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the compound dilution, and 20 µL of the CA IX enzyme solution. Include a control with no inhibitor.

  • Pre-incubate the mixture for 15 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of NPA solution.

  • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes to monitor the formation of 4-nitrophenol.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition and calculate the IC50 value.

Visualizations

Hypothetical Signaling Pathway

G cluster_cell Cancer Cell Growth_Factor Growth Factor GF_Receptor Growth Factor Receptor Growth_Factor->GF_Receptor PI3K PI3K GF_Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound N-(6-nitro-2-benzothiazolyl) cyclohexanecarboxamide Compound->PI3K Potential Inhibition CAIX Carbonic Anhydrase IX Compound->CAIX Potential Inhibition Hypoxia Hypoxic Tumor Microenvironment Hypoxia->CAIX

Caption: Hypothetical signaling pathway showing potential inhibition points.

Experimental Workflow

G Start Start: Hypothesis Generation Synthesis Compound Synthesis & Characterization Start->Synthesis In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Synthesis->In_Vitro_Screening IC50 Determine IC50 Values In_Vitro_Screening->IC50 Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Inhibition) IC50->Mechanism_Study Pathway_Analysis Signaling Pathway Analysis Mechanism_Study->Pathway_Analysis In_Vivo_Testing In Vivo Animal Models (Optional) Pathway_Analysis->In_Vivo_Testing Conclusion Conclusion & Future Directions In_Vivo_Testing->Conclusion

Caption: General experimental workflow for preclinical evaluation.

References

"Experimental design for studying Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-"

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental framework for the initial characterization and development of the novel compound, Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-. Due to the limited currently available data on this specific molecule, this guide outlines a systematic approach to investigate its potential biological activities, elucidate its mechanism of action, and assess its preliminary safety profile. The proposed experimental workflow is designed for researchers in academic and industrial drug discovery settings. The protocols provided are based on established methodologies for analogous chemical structures, such as other benzothiazole and nitro-containing derivatives, which have shown promise in anticancer and antimicrobial research.

Introduction

Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- is a synthetic organic compound featuring a benzothiazole core, a structure known for a wide range of pharmacological activities. The presence of a nitro group suggests potential for unique biological interactions, including possible roles in redox modulation or as a bio-reductive prodrug. Drawing parallels from structurally related compounds, this molecule holds potential as an anticancer, antimicrobial, or enzyme-inhibiting agent. For instance, various benzothiazole derivatives have been investigated for their anticancer properties, with some targeting key enzymes like human germ cell alkaline phosphatase (hGC-ALP). Furthermore, nitro-aromatic compounds have been explored as inhibitors of enzymes such as glutathione S-transferases (GSTs), which are often overexpressed in cancer cells and contribute to drug resistance.[1] This document presents a logical progression of experiments, from initial in vitro screening to more complex mechanism of action studies and preliminary in vivo evaluation.

Physicochemical Properties

A foundational step in the experimental design is the thorough characterization of the compound's physicochemical properties. This data is crucial for understanding its behavior in biological systems and for formulation development.

PropertyMethodExpected Outcome
Molecular WeightMass Spectrometry305.35 g/mol
Molecular FormulaElemental AnalysisC14H15N3O3S
SolubilityHPLC-based method in various solvents (e.g., DMSO, water, PBS)Quantitative solubility values (e.g., in µg/mL) to inform vehicle selection for biological assays.
Lipophilicity (LogP)HPLC-based method or computational predictionA measure of the compound's hydrophobicity, which influences membrane permeability and off-target effects.
PurityHPLC, NMRA high degree of purity (>95%) is essential for accurate biological testing.
StabilityHPLC analysis over time in different buffers and temperaturesAssessment of compound stability under experimental conditions.

In Vitro Biological Screening

The initial phase of biological evaluation involves screening the compound against a panel of cancer cell lines and microbial strains to identify potential therapeutic areas.

Anticancer Activity

3.1.1. Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2][3][4][5] This initial screen will determine the compound's potency in inhibiting the growth of various cancer cell lines.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, PC-3 for prostate cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Data Presentation:

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast CancerTo be determined
HCT-116Colon CancerTo be determined
PC-3Prostate CancerTo be determined
A549Lung CancerTo be determined
HeLaCervical CancerTo be determined
Antimicrobial Activity

3.2.1. Broth Microdilution Assay

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6][7][8][9][10]

Protocol:

  • Bacterial/Fungal Culture: Grow microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to the logarithmic phase.

  • Compound Dilution: Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Inoculate each well with a standardized microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the specific microbe (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe.

Data Presentation:

Microbial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positive BacteriaTo be determined
Escherichia coliGram-negative BacteriaTo be determined
Pseudomonas aeruginosaGram-negative BacteriaTo be determined
Candida albicansFungusTo be determined
Aspergillus nigerFungusTo be determined

Mechanism of Action Studies

Based on the initial screening results, further experiments will be designed to elucidate the compound's mechanism of action. Given the structural motifs, investigating its effect on glutathione S-transferases and apoptosis pathways is a logical starting point.

Glutathione S-Transferase (GST) Inhibition Assay

GSTs are a family of enzymes involved in the detoxification of xenobiotics, and their overexpression is linked to multidrug resistance in cancer.[11]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, reduced glutathione (GSH), 1-chloro-2,4-dinitrobenzene (CDNB), and purified GST enzyme.

  • Inhibitor Addition: Add varying concentrations of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- to the reaction mixture.

  • Reaction Initiation: Initiate the reaction by adding the substrate CDNB.

  • Kinetic Measurement: Monitor the formation of the GSH-CDNB conjugate by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of reaction and determine the IC50 value for GST inhibition.

Data Presentation:

EnzymeIC50 (µM)
Glutathione S-Transferase (human)To be determined
Apoptosis Induction Studies

If the compound exhibits significant cytotoxicity, it is important to determine if cell death occurs via apoptosis. The JNK signaling pathway is a key regulator of apoptosis and can be activated by cellular stress.[1][12][13][14][15]

4.2.1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

  • Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Quantification: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

4.2.2. Western Blot Analysis of JNK Pathway Proteins

This technique will be used to assess the activation of key proteins in the JNK signaling pathway.

Protocol:

  • Protein Extraction: Treat cells with the compound, lyse the cells, and extract the total protein.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against total JNK, phosphorylated JNK (p-JNK), c-Jun, and phosphorylated c-Jun (p-c-Jun).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.

Preliminary Safety and Pharmacokinetic Profiling

Early assessment of a compound's safety and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical in drug development.

Mutagenicity Assessment (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[16][17][18][19][20]

Protocol:

  • Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine.

  • Compound Exposure: Expose the bacterial strains to various concentrations of the compound, with and without the addition of a metabolic activation system (S9 mix).

  • Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.

  • Colony Counting: After incubation, count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Interpretation: A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

hERG Channel Inhibition Assay

Inhibition of the hERG potassium channel can lead to cardiotoxicity.[21][22][23][24][25] An early assessment of this potential liability is crucial.

Protocol:

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Electrophysiology: Use automated patch-clamp electrophysiology to measure the effect of the compound on the hERG channel current.

  • Data Analysis: Determine the IC50 value for hERG channel inhibition.

Data Presentation:

AssayResult
Ames Test (with and without S9)Mutagenic/Non-mutagenic
hERG Inhibition IC50 (µM)To be determined

In Vivo Efficacy Studies (Xenograft Model)

If in vitro studies show promising anticancer activity and an acceptable preliminary safety profile, the next step is to evaluate the compound's efficacy in an animal model. A subcutaneous xenograft model is a common starting point.[26][27][28][29][30]

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., the most sensitive cell line from in vitro screening) into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the compound (e.g., via oral gavage or intraperitoneal injection) at various doses and schedules.

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Data Presentation:

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) ± SDPercent Tumor Growth Inhibition (%)
Vehicle Control-To be determined-
Compound (Low Dose)e.g., 10 mg/kg, dailyTo be determinedTo be determined
Compound (High Dose)e.g., 50 mg/kg, dailyTo be determinedTo be determined
Positive ControlStandard-of-care drugTo be determinedTo be determined

Visualizations

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 Safety & PK Profiling cluster_3 In Vivo Efficacy A Cytotoxicity Screening (MTT Assay) C GST Inhibition Assay A->C D Apoptosis Assays (Annexin V/PI, Western Blot) A->D E Ames Test A->E B Antimicrobial Screening (Broth Microdilution) B->E G Xenograft Tumor Model D->G F hERG Assay F->G JNK_Signaling_Pathway Compound Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- Stress Cellular Stress Compound->Stress JNK JNK Stress->JNK Activation cJun c-Jun JNK->cJun Phosphorylation Apoptosis Apoptosis cJun->Apoptosis

References

Application Notes and Protocols for High-Throughput Screening of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific high-throughput screening (HTS) applications, established protocols, and definitive signaling pathways for N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide is limited. The following application notes and protocols are presented as a representative framework for the high-throughput screening of a novel small molecule inhibitor, based on established HTS principles. The experimental details provided are illustrative and would require optimization for this specific compound.

Introduction

N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide is a small molecule with potential biological activity. High-throughput screening (HTS) is a critical methodology in drug discovery for rapidly assessing the effects of thousands of compounds on a specific biological target or pathway. This document outlines a generalized approach for utilizing HTS to characterize the activity of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide and similar novel compounds. The protocols described are based on common HTS workflows and can be adapted for various assay formats, including biochemical and cell-based assays. Modern HTS platforms often integrate automated liquid handlers, plate readers, and sophisticated data analysis software to ensure efficiency and reproducibility.[1][2]

Hypothetical Application: Inhibition of a Target Kinase

For the purpose of these notes, we will hypothesize that N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide acts as an inhibitor of a specific kinase, "Kinase-X," which is implicated in a disease-relevant signaling pathway. The primary screen will identify its inhibitory activity, followed by secondary assays to determine its potency and selectivity.

Data Presentation

The results of a dose-response experiment are crucial for characterizing the potency of a potential inhibitor. The following table represents hypothetical data for the inhibition of Kinase-X by N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide.

Compound Concentration (nM)% Inhibition (Replicate 1)% Inhibition (Replicate 2)% Inhibition (Replicate 3)Average % Inhibition
1000098.599.198.298.6
333395.294.895.595.2
111189.790.389.589.8
37075.476.175.875.8
12355.154.555.655.1
4130.231.130.530.6
13.715.816.516.116.1
4.65.25.95.55.5
1.51.11.81.41.4
0.50.20.50.30.3

IC50 Value: Based on the hypothetical data above, the calculated IC50 for N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide against Kinase-X would be approximately 100 nM.

Experimental Protocols

1. Primary High-Throughput Screen (HTS) - Kinase-X Inhibition Assay (Biochemical)

This protocol is designed for a 384-well format and leverages automated liquid handling for precision and throughput.[1][2]

Materials:

  • N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide (and other library compounds) dissolved in DMSO.

  • Recombinant Kinase-X enzyme.

  • Kinase substrate peptide.

  • ATP (Adenosine triphosphate).

  • Assay buffer (e.g., HEPES buffer with MgCl2, BSA, and DTT).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • 384-well assay plates.

  • Automated liquid handler (e.g., Biomek i-Series).[3]

  • Plate reader capable of luminescence detection.

Protocol:

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Labcyte Echo), dispense 50 nL of each compound from the library into the wells of a 384-well assay plate. For the dose-response plate of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide, perform serial dilutions prior to dispensing.

  • Enzyme Addition: Add 5 µL of Kinase-X enzyme solution (at 2X final concentration in assay buffer) to all wells using an automated dispenser.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction: Add 5 µL of a 2X solution of the substrate peptide and ATP in assay buffer to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

  • Detection: Add 10 µL of the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of the Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

2. Cell-Based Secondary Assay - Target Engagement

This protocol assesses the ability of the compound to engage Kinase-X within a cellular context.

Materials:

  • A cell line endogenously expressing or overexpressing Kinase-X.

  • Cell culture medium and supplements.

  • N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide.

  • Lysis buffer.

  • Antibodies for detecting phosphorylated and total Kinase-X substrate.

  • High-content imaging system or plate reader for detection (e.g., immunofluorescence or ELISA-based).

Protocol:

  • Cell Plating: Seed cells into 384-well imaging plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide for a specified time (e.g., 2 hours).

  • Cell Lysis or Fixation:

    • For ELISA-based detection: Lyse the cells with an appropriate lysis buffer.

    • For high-content imaging: Fix, permeabilize, and stain the cells with fluorescently labeled antibodies against the phosphorylated substrate and a total protein or nuclear counterstain.

  • Data Acquisition:

    • ELISA: Follow the manufacturer's protocol for the ELISA kit.

    • High-Content Imaging: Acquire images using an automated imaging system, quantifying the fluorescence intensity of the phosphorylated substrate per cell.

  • Data Analysis: Normalize the signal of the phosphorylated substrate to the total protein or cell number and determine the IC50 of target engagement.

Visualizations

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Orthogonal Assays cluster_3 Hit-to-Lead Compound_Library Compound Library Primary_Assay Single Concentration Screen Compound_Library->Primary_Assay Primary_Hits Primary Hits Primary_Assay->Primary_Hits Hit_Confirmation Hit Confirmation Primary_Hits->Hit_Confirmation Dose_Response Dose-Response Curve Hit_Confirmation->Dose_Response Potency_Determination IC50 Determination Dose_Response->Potency_Determination Secondary_Assay Cell-Based Assay Potency_Determination->Secondary_Assay Orthogonal_Assay Orthogonal Biochemical Assay Potency_Determination->Orthogonal_Assay Selectivity_Profiling Selectivity Profiling Secondary_Assay->Selectivity_Profiling Lead_Candidate Lead Candidate Orthogonal_Assay->Lead_Candidate Selectivity_Profiling->Lead_Candidate

Caption: High-Throughput Screening (HTS) workflow from primary screen to lead candidate identification.

Signaling_Pathway cluster_pathway Hypothetical Kinase-X Signaling Pathway cluster_inhibition Point of Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds KinaseX Kinase-X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates Transcription_Factor Transcription Factor Substrate->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular_Response Promotes Inhibitor N-(6-nitro-2-benzothiazolyl) cyclohexanecarboxamide Inhibitor->KinaseX Inhibits

Caption: Hypothetical signaling pathway illustrating the inhibitory action on Kinase-X.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide.

Diagram: Troubleshooting Workflow

G cluster_start cluster_problem cluster_solutions cluster_end start Start: Low Yield or Impure Product problem Problem Identification start->problem Analyze symptoms reagents Reagent Quality/Stoichiometry problem->reagents Check starting materials conditions Reaction Conditions problem->conditions Review reaction parameters workup Work-up & Purification problem->workup Examine purification process characterization Product Characterization reagents->characterization conditions->characterization workup->characterization end End: Improved Yield & Purity characterization->end Confirm success

Caption: A workflow diagram for troubleshooting low yield and purity in the synthesis of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide.

Question 1: My reaction yield is significantly lower than the reported 69%. What are the potential causes?

Answer:

Several factors can contribute to a lower than expected yield. Here are some common areas to investigate:

  • Reagent Quality:

    • 2-Amino-6-nitrobenzothiazole: Ensure the starting material is pure and dry. Impurities can interfere with the reaction.

    • Cyclohexanecarbonyl chloride: This reagent is sensitive to moisture and can hydrolyze to cyclohexanecarboxylic acid, which will not react. Use a freshly opened bottle or distill it before use.

    • Pyridine: The pyridine used as a base should be dry. Water content can lead to the hydrolysis of the acid chloride.

  • Reaction Conditions:

    • Temperature: The reaction is typically performed at 0°C initially and then allowed to warm up.[1] Deviations from the optimal temperature profile can lead to side reactions or incomplete conversion.

    • Reaction Time: A reaction time of approximately 2 hours has been reported.[1] Insufficient reaction time will result in incomplete conversion, while excessively long times may lead to product degradation or side product formation.

    • Mixing: Ensure efficient stirring to maintain a homogenous reaction mixture.

  • Side Reactions:

    • Diacylation: Although less likely due to the presence of the deactivating nitro group, reaction at the thiazole nitrogen is a possibility.

    • Reaction with impurities: Any nucleophilic impurities in the starting materials or solvent can compete with the desired reaction.

Question 2: I am observing multiple spots on my Thin Layer Chromatography (TLC) plate after the reaction. What are these impurities?

Answer:

The presence of multiple spots on a TLC plate indicates an incomplete reaction or the formation of side products. Potential impurities include:

  • Unreacted 2-Amino-6-nitrobenzothiazole: This will likely be one of the major spots if the reaction has not gone to completion.

  • Cyclohexanecarboxylic acid: Formed from the hydrolysis of cyclohexanecarbonyl chloride. This can be removed with a basic wash during work-up.

  • N,N'-dicyclohexanoyl-2-amino-6-nitrobenzothiazole: A potential diacylated byproduct, though likely a minor component.

  • Other byproducts: Resulting from potential side reactions of the benzothiazole ring system.

To identify these, you can run co-spots on your TLC plate with the starting materials.

Question 3: How can I improve the purification of the final product?

Answer:

Effective purification is crucial for obtaining a high yield of the pure product.

  • Aqueous Work-up:

    • After the reaction, a standard work-up procedure would involve quenching the reaction mixture with water or a dilute acid to neutralize the pyridine.

    • Washing the organic layer with a dilute solution of sodium bicarbonate or sodium carbonate can help remove any unreacted cyclohexanecarboxylic acid.

    • Follow with a brine wash to remove residual water.

  • Crystallization: Recrystallization is often an effective method for purifying solid organic compounds. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes) to find the optimal conditions for crystallization.

  • Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be used. A gradient elution with a mixture of non-polar (e.g., hexanes or petroleum ether) and polar (e.g., ethyl acetate) solvents is a good starting point.

Frequently Asked Questions (FAQs)

Q1: What is the role of pyridine in this reaction?

A1: Pyridine serves as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the amine (2-amino-6-nitrobenzothiazole) and the acid chloride (cyclohexanecarbonyl chloride). This prevents the protonation of the starting amine, which would render it unreactive.

Q2: Can I use a different base instead of pyridine?

A2: Yes, other non-nucleophilic tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used. However, the choice of base can sometimes influence the reaction rate and side product formation. It is advisable to start with pyridine as it has been reported to be effective.[1]

Q3: Is it possible to use cyclohexanecarboxylic acid directly with a coupling agent instead of the acid chloride?

A3: Yes, this is a viable alternative and can avoid the handling of moisture-sensitive acid chlorides. Common coupling agents for amide bond formation include N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). This approach is often used in medicinal chemistry for the synthesis of amide libraries.

Q4: What are the key characterization techniques to confirm the structure and purity of the final product?

A4: To confirm the successful synthesis and purity of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide, the following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the connectivity of the atoms and the overall structure of the molecule.

  • Mass Spectrometry (MS): This will determine the molecular weight of the compound, confirming the correct product has been formed.[1]

  • Infrared (IR) Spectroscopy: This can identify the presence of key functional groups, such as the amide C=O stretch and the N-H stretch.

  • Melting Point: A sharp melting point is an indicator of high purity.

Experimental Protocols

Synthesis of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide[1]

  • Reagents:

    • 2-Amino-6-nitrobenzothiazole

    • Cyclohexanecarbonyl chloride

    • Pyridine

    • Dichloromethane (or another suitable aprotic solvent)

  • Procedure:

    • Dissolve 2-amino-6-nitrobenzothiazole in dry pyridine and cool the solution to 0°C in an ice bath.

    • Slowly add cyclohexanecarbonyl chloride to the cooled solution with stirring.

    • Allow the reaction mixture to slowly warm to room temperature and continue stirring for approximately 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary

ParameterReported ValueReference
Yield 69%[1]
Reaction Time ~2 hours[1]
Reaction Temperature 0°C to room temperature[1]
Molecular Weight 305.35 g/mol [1]

References

"N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide stability and storage conditions"

Author: BenchChem Technical Support Team. Date: November 2025

General Stability Profile

N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide's stability is influenced by its constituent chemical groups.

  • Nitroaromatic Group: Compounds containing nitroaromatic groups can be susceptible to reduction of the nitro group to an amino group, a process that can be facilitated by microbial contamination under both anaerobic and aerobic conditions.[1][2][3] The electron-withdrawing nature of the nitro group also makes the aromatic ring resistant to oxidative degradation.[4]

  • Benzothiazole Core: Benzothiazole derivatives are generally recognized for their good chemical, thermal, and photochemical stability.[5]

  • Carboxamide Linkage: The amide bond is known for its significant stability, which contributes to the overall robustness of molecules in which it is present.[6]

Based on these general principles, the compound is expected to have reasonable stability under proper storage conditions. However, potential degradation pathways may include reduction of the nitro group and, to a lesser extent, hydrolysis of the amide bond under strong acidic or basic conditions.

Recommended Storage Conditions

To ensure the longevity and integrity of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide, the following storage conditions are recommended as a best practice for research chemicals with similar functionalities:

ParameterRecommendationRationale
Temperature Store at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.Lower temperatures slow down potential degradation reactions.
Light Store in a light-resistant container or in the dark.To prevent potential photodecomposition, a common degradation pathway for aromatic compounds.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To minimize the risk of oxidative degradation and reaction with atmospheric moisture.
Moisture Keep in a tightly sealed container in a dry place.To prevent hydrolysis of the amide linkage.

Troubleshooting Guide

This guide addresses potential stability-related issues you might encounter during your experiments.

QuestionPossible CauseSuggested Action
I am observing a decrease in the compound's activity in my assay over time. The compound may be degrading in your experimental solvent or under your assay conditions. The compound may have degraded during storage.1. Prepare fresh solutions of the compound for each experiment. 2. Assess the stability of the compound in your experimental buffer or solvent by incubating it for the duration of your experiment and analyzing it by HPLC or LC-MS. 3. If using a stock solution, verify its concentration and purity before use. Consider preparing a new stock from solid material.
The appearance of the solid compound has changed (e.g., color change). This could indicate degradation or contamination.Do not use the compound. If possible, analyze a small sample by an appropriate analytical method (e.g., HPLC, LC-MS, NMR) to identify impurities.
I see unexpected peaks in my analytical results (e.g., HPLC, LC-MS). These could be degradation products.1. Compare the analytical profile to that of a freshly prepared sample or a reference standard if available. 2. Consider potential degradation pathways (e.g., reduction of the nitro group, hydrolysis of the amide) and see if the masses of the unexpected peaks correspond to these products.
The compound is not dissolving as expected. This could be due to polymorphism or the presence of insoluble impurities.1. Try different solvents or sonication to aid dissolution. 2. If solubility issues persist, it may be indicative of a change in the solid-state properties of the compound due to degradation or contamination.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide?

A1: Without specific stability studies, an exact shelf-life cannot be provided. When stored under the recommended conditions (frozen, dark, dry, and under an inert atmosphere), the compound is expected to be stable for at least a year. However, it is recommended to re-qualify the compound's purity and activity if it has been in storage for an extended period.

Q2: How should I prepare stock solutions of this compound?

A2: Prepare stock solutions in a suitable, dry, aprotic solvent such as DMSO or DMF. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the aliquot to warm to room temperature before opening to prevent condensation of moisture into the solution.

Q3: Is the compound sensitive to pH?

A3: While the benzothiazole core is relatively stable, the carboxamide linkage could be susceptible to hydrolysis under strongly acidic or basic conditions, especially over extended periods or at elevated temperatures. It is advisable to conduct experiments at a pH close to neutral if possible.

Q4: Are there any known incompatibilities with other common lab reagents?

A4: Avoid strong reducing agents, which could reduce the nitro group. Also, avoid strong acids and bases, which could hydrolyze the amide bond.

Experimental Workflow for Stability Assessment

The following diagram outlines a general workflow for assessing the stability of a research compound when specific data is not available.

Stability_Workflow General Workflow for Compound Stability Assessment cluster_initial Initial Assessment cluster_storage Storage & Monitoring cluster_troubleshooting Troubleshooting cluster_decision Decision Making start Receive/Synthesize Compound initial_analysis Perform Initial Analysis (HPLC, LC-MS, NMR, Appearance) start->initial_analysis store Store under Recommended Conditions (-20°C, Dark, Dry, Inert Gas) initial_analysis->store periodic_analysis Periodic Re-analysis (e.g., 3, 6, 12 months) store->periodic_analysis issue Suspected Instability (e.g., Decreased Activity, New Peaks) periodic_analysis->issue If changes observed set_shelf_life Establish Tentative Shelf-Life periodic_analysis->set_shelf_life forced_degradation Conduct Forced Degradation Study (Acid, Base, Heat, Light, Oxidation) issue->forced_degradation identify_degradants Identify Degradation Products (LC-MS/MS, NMR) forced_degradation->identify_degradants refine_conditions Refine Storage/Handling Protocols identify_degradants->refine_conditions refine_conditions->store Implement new protocols

Caption: A logical workflow for assessing and ensuring the stability of a research chemical.

References

"Troubleshooting N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide solubility issues"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide in common laboratory solvents?

N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide is a white to beige powder. Its documented solubility is in Dimethyl Sulfoxide (DMSO) at a concentration of 20 mg/mL.[1] While comprehensive data in other solvents is limited, benzothiazole derivatives, in general, tend to be soluble in organic solvents such as ethanol and methanol but exhibit poor solubility in water.

Q2: I am observing incomplete dissolution or precipitation of the compound in my experimental media. What are the likely causes and solutions?

Incomplete dissolution or precipitation can be attributed to several factors including solvent choice, concentration, temperature, and pH. The inherent chemical properties of amides and nitro compounds can also contribute to low aqueous solubility.

Troubleshooting Steps:

  • Solvent Selection: Ensure you are using an appropriate organic solvent as the primary stock solution. DMSO is a recommended starting point.[1]

  • Concentration: Do not exceed the known solubility limit of 20 mg/mL in DMSO.[1] If a lower concentration is precipitating, consider issues with the final dilution step into your aqueous experimental buffer.

  • Temperature: Gently warming the solution can aid in dissolution. However, be cautious of potential compound degradation at elevated temperatures. It is advisable to perform a stability test if heating is required.

  • pH of Aqueous Media: The pH of your final assay buffer can influence the solubility of the compound. Amide linkages can be sensitive to highly acidic or basic conditions.[2] Experimenting with slight pH adjustments of your buffer, if your experimental parameters allow, may improve solubility.

  • Co-solvents: For dilutions into aqueous solutions, using a small percentage of a co-solvent like ethanol or polyethylene glycol (PEG) can help maintain solubility. It is critical to ensure the final concentration of the co-solvent is compatible with your experimental system and does not induce artifacts.

  • Sonication: Applying gentle sonication can help to break up aggregates and promote dissolution.

Q3: How should I prepare a stock solution of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide?

Based on the available data, a stock solution can be prepared in DMSO.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Calculate the required mass: The molecular weight of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide is 305.35 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.05 mg of the compound.

  • Weigh the compound: Accurately weigh 3.05 mg of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide powder using a calibrated analytical balance.

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous, cell-culture grade DMSO.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to facilitate dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: What is the mechanism of action of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide?

N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide is a vasodilating agent.[1] Its mechanism of action involves three key activities:

  • Stimulation of soluble guanylyl cyclase (sGC): This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), a second messenger that plays a crucial role in smooth muscle relaxation.

  • Activation of potassium (K+) channels: The opening of potassium channels leads to hyperpolarization of the cell membrane, which contributes to vasodilation.

  • Blockade of extracellular calcium (Ca2+) influx: By blocking calcium channels, the influx of calcium ions into vascular smooth muscle cells is inhibited. Since calcium is essential for muscle contraction, this blockade results in vasodilation.[1][3][4][5][6]

Data Presentation

Table 1: Physicochemical and Solubility Data for N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide

PropertyValueReference
Molecular FormulaC14H15N3O3S[1]
Molecular Weight305.35 g/mol [1]
AppearanceWhite to beige powder[1]
Solubility in DMSO20 mg/mL[1]

Mandatory Visualizations

Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ Ca_channel L-type Ca²⁺ Channel Ca_ext->Ca_channel Influx Relaxation Smooth Muscle Relaxation (Vasodilation) Ca_channel->Relaxation Inhibits Contraction K_channel K⁺ Channel K_int K⁺ K_channel->K_int Efflux Compound N-(6-nitro-2-benzothiazolyl) cyclohexanecarboxamide Compound->Ca_channel Blocks Compound->K_channel Activates sGC Soluble Guanylyl Cyclase (sGC) Compound->sGC Stimulates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PKG->Relaxation Promotes Hyperpolarization Hyperpolarization K_int->Hyperpolarization Leads to Hyperpolarization->Relaxation Contributes to

Caption: Signaling pathway of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide leading to vasodilation.

Experimental Workflow

G start Start weigh Weigh Compound start->weigh dissolve Dissolve in DMSO (up to 20 mg/mL) weigh->dissolve mix Vortex/Sonicate/ Warm (optional) dissolve->mix stock 10 mM Stock Solution mix->stock dilute Dilute in Assay Buffer stock->dilute precip_check Precipitation? dilute->precip_check experiment Perform Experiment precip_check->experiment No troubleshoot Troubleshoot: - Lower Concentration - Add Co-solvent - Adjust pH precip_check->troubleshoot Yes troubleshoot->dilute

Caption: Experimental workflow for the preparation and use of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide solutions.

Logical Troubleshooting Flowchart

G start Compound Not Dissolving q1 Is the solvent DMSO? start->q1 s1 Use DMSO as the primary solvent. q1->s1 No q2 Is the concentration > 20 mg/mL? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Reduce concentration. q2->s2 Yes q3 Have you tried gentle heating or sonication? q2->q3 No a2_yes Yes a2_no No s2->q3 s3 Apply gentle heat (≤37°C) or sonicate. q3->s3 No q4 Is precipitation occurring in aqueous buffer? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Consider adding a co-solvent or adjusting buffer pH. q4->s4 Yes end Consult further literature for compound-specific protocols. q4->end No a4_yes Yes a4_no No s4->end

Caption: Logical troubleshooting guide for N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide solubility issues.

References

"Avoiding degradation of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- in solution"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- in solution?

A1: The primary factors contributing to the degradation of this compound are exposure to inappropriate pH, light, high temperatures, and oxidizing agents. The amide linkage is susceptible to hydrolysis under acidic or basic conditions, while the nitroaromatic group can be sensitive to light and reducing or oxidizing conditions.

Q2: What is the recommended solvent for dissolving and storing Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-?

A2: Dimethyl sulfoxide (DMSO) is a recommended solvent for this compound, with a reported solubility of 20 mg/mL.[1] For short-term storage, DMSO is acceptable. However, for long-term storage, it is advisable to aliquot the solution and store it at -20°C or -80°C to minimize degradation. Water should be avoided as a primary solvent due to the risk of hydrolysis.

Q3: What are the optimal storage conditions for solutions of this compound?

A3: Solutions of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- should be stored at low temperatures, ideally 2-8°C for short-term use (days) and frozen at -20°C or -80°C for long-term storage (weeks to months).[1] It is crucial to protect the solutions from light by using amber vials or by wrapping the container in aluminum foil.

Q4: How can I detect degradation of my Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- solution?

A4: Degradation can be monitored by High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation. Changes in the solution's color or the appearance of precipitates can also be visual indicators of degradation.

Troubleshooting Guides

Issue 1: Loss of Compound Activity in a Biological Assay
Possible Cause Troubleshooting Step Expected Outcome
Degradation due to improper storage Prepare a fresh solution from a new stock of the solid compound.The fresh solution should exhibit the expected biological activity.
Hydrolysis of the amide bond Ensure the pH of the assay buffer is within a neutral range (pH 6-8). Avoid highly acidic or basic conditions.The compound will be more stable, and its activity will be maintained.
Photodegradation Protect all solutions from light during preparation, storage, and the experimental procedure.Reduced photodegradation will lead to a more accurate assessment of the compound's activity.
Issue 2: Appearance of Extra Peaks in HPLC Analysis
Possible Cause Troubleshooting Step Expected Outcome
Acid or base-catalyzed hydrolysis Analyze a sample of the solution that has been intentionally treated with a mild acid (e.g., 0.1 N HCl) and a mild base (e.g., 0.1 N NaOH) to see if the extra peaks correspond to the resulting degradation products.Identification of hydrolysis products will confirm the degradation pathway.
Oxidative degradation Treat a sample with a mild oxidizing agent (e.g., 3% hydrogen peroxide) and analyze by HPLC.If the extra peaks match those from the oxidative stress test, it indicates oxidative degradation.
Solvent-induced degradation If using a protic solvent for an extended period, switch to an aprotic solvent like DMSO or acetonitrile for storage.The rate of formation of new peaks should decrease in an aprotic solvent.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Dissolve Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- in DMSO to a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose 1 mL of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][3] A control sample should be wrapped in foil to protect it from light.

3. Analysis:

  • Analyze all samples by a suitable HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method

1. Instrumentation:

  • A standard HPLC system with a UV detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Procedure:

  • Inject the prepared samples from the forced degradation study.

  • Monitor the retention time of the parent compound and the appearance of any new peaks.

  • The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks.

Quantitative Data Summary

The following table provides illustrative data on the potential degradation of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- under various stress conditions. The actual degradation will depend on the specific experimental conditions.

Stress Condition Duration Temperature Illustrative % Degradation Potential Degradation Products
0.1 N HCl24 hours60°C15-25%2-amino-6-nitrobenzothiazole, Cyclohexanecarboxylic acid
0.1 N NaOH24 hours60°C20-35%2-amino-6-nitrobenzothiazole, Cyclohexanecarboxylic acid
3% H₂O₂24 hoursRoom Temp10-20%Oxidized derivatives of the benzothiazole ring
Heat48 hours80°C5-10%Thermally induced rearrangement products
Light-Room Temp30-50%Photoreduction of the nitro group, ring cleavage products

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock in DMSO acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂ RT) stock->oxidation Expose to Stress thermal Thermal (80°C) stock->thermal Expose to Stress photo Photostability (ICH Q1B) stock->photo Expose to Stress hplc HPLC Analysis (C18, ACN/H₂O gradient) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Peak Purity, % Degradation) hplc->data

Caption: Experimental workflow for forced degradation studies.

logical_relationship cluster_factors Degradation Factors cluster_pathways Degradation Pathways cluster_products Potential Degradation Products compound Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- in Solution ph pH (Acidic/Basic) compound->ph light Light (UV/Visible) compound->light temp Temperature compound->temp oxidants Oxidizing Agents compound->oxidants hydrolysis Amide Hydrolysis ph->hydrolysis photodegradation Photodegradation light->photodegradation thermolysis Thermal Decomposition temp->thermolysis oxidation Oxidation oxidants->oxidation hydrolysis_prod 2-amino-6-nitrobenzothiazole + Cyclohexanecarboxylic acid hydrolysis->hydrolysis_prod photo_prod Reduced nitro group derivatives photodegradation->photo_prod other_prod Other minor products thermolysis->other_prod oxidation->other_prod

Caption: Factors and pathways of compound degradation.

References

"Interpreting unexpected results with Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- and related nitro-benzothiazole compounds. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals. Please note that due to the limited publicly available data on this specific compound, the following information is based on the known properties and experimental behaviors of structurally similar nitro-benzothiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the expected biological activities of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-?

A1: While specific data for this compound is scarce, derivatives of nitro-benzothiazole have shown a range of biological activities. The most commonly reported activities are antimicrobial (antibacterial and antifungal) and, in some cases, vasodilatory effects. The presence of the nitro group is often crucial for these activities.[1]

Q2: What is the likely mechanism of action for this class of compounds?

A2: For antimicrobial effects, the mechanism often involves the enzymatic reduction of the nitro group within the target organism. This process can generate reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules, including DNA.[2][3] For vasodilatory effects, the mechanism may involve the release of nitric oxide (NO) or interaction with other pathways that regulate vascular tone.

Q3: I am observing poor solubility of the compound in my aqueous assay buffer. What can I do?

A3: Poor aqueous solubility is a common issue with benzothiazole derivatives. It is recommended to first prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Subsequent dilutions into your aqueous buffer should be done carefully, ensuring the final concentration of the organic solvent is low (typically <1%) to avoid solvent-induced artifacts in your assay. Sonication or vortexing after dilution can also help to ensure the compound is fully dissolved.

Q4: How should I store the compound and its solutions?

A4: The solid compound should be stored in a cool, dark, and dry place. Solutions, particularly in organic solvents, should be stored at -20°C or -80°C to minimize degradation. Nitroaromatic compounds can be sensitive to light, so it is advisable to protect solutions from light by using amber vials or wrapping containers in foil.

Troubleshooting Guides

Issue 1: Inconsistent or No Activity in Antimicrobial Assays
Potential Cause Troubleshooting Step
Poor Compound Solubility Prepare a higher concentration stock in 100% DMSO and perform serial dilutions. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed a level that affects microbial growth.
Compound Degradation Prepare fresh solutions from solid stock for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Inappropriate Assay Conditions Ensure the chosen microbial strain is appropriate and that the growth medium and incubation conditions are optimal.
Lack of Nitroreductase Activity in Test Organism The antimicrobial activity of many nitro compounds is dependent on their reduction by nitroreductase enzymes in the target organism.[2][3][4] If the test organism lacks these enzymes, the compound may appear inactive. Consider using a strain known to express nitroreductases or a different class of test organism.
Issue 2: Unexpected Cytotoxicity or Off-Target Effects in Cell-Based Assays
Potential Cause Troubleshooting Step
High Compound Concentration Perform a dose-response curve to determine the optimal concentration range. High concentrations may induce non-specific toxicity.
Metabolic Activation to Toxic Intermediates The reduction of the nitro group can produce toxic byproducts.[2] This is an inherent property of the compound class. Consider using metabolic inhibitors to investigate the role of specific enzymes in the observed toxicity.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line. Run a solvent-only control.
Compound Instability in Culture Medium The compound may be unstable in the culture medium, leading to the formation of degradation products that could be toxic. The stability can be assessed over time using techniques like HPLC.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a bacterial strain.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- in DMSO.

    • Perform a serial two-fold dilution of the compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the 96-well plate containing the compound dilutions.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Vasodilation Assay Using Isolated Arterial Rings

This protocol assesses the vasodilatory effect of the compound on pre-constricted arterial rings.

  • Preparation of Arterial Rings:

    • Isolate a section of an artery (e.g., thoracic aorta from a rat) and place it in cold Krebs-Henseleit buffer.

    • Carefully remove excess connective tissue and cut the artery into rings of 2-3 mm in length.

  • Mounting the Rings:

    • Mount the arterial rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Attach one end of the ring to a fixed support and the other to a force transducer to record isometric tension.

  • Equilibration and Pre-constriction:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension.

    • Induce a submaximal contraction using a vasoconstrictor agent (e.g., phenylephrine).

  • Application of the Compound:

    • Once the contraction has stabilized, add cumulative concentrations of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- to the organ bath.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-constriction induced by phenylephrine.

    • Plot a concentration-response curve to determine the potency (e.g., EC50) of the compound.

Data Presentation

Table 1: Hypothetical Antimicrobial Activity of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-

Organism MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)16
Escherichia coli (ATCC 25922)32
Pseudomonas aeruginosa (ATCC 27853)>128
Candida albicans (ATCC 90028)64

Table 2: Hypothetical Vasodilatory Effect of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- on Rat Aortic Rings

Parameter Value
Pre-constrictor Phenylephrine (1 µM)
EC50 15 µM
Maximum Relaxation 85%

Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Bacterial Culture start->bacterial_culture compound_stock Compound Stock in DMSO start->compound_stock prepare_inoculum Prepare 0.5 McFarland Inoculum bacterial_culture->prepare_inoculum serial_dilution Serial Dilution in 96-well Plate compound_stock->serial_dilution inoculate Inoculate Plate prepare_inoculum->inoculate serial_dilution->inoculate incubate Incubate 16-20h at 37°C inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

Caption: Workflow for MIC Determination.

signaling_pathway_vasodilation compound Nitro-benzothiazole Compound ec Endothelial Cell compound->ec enos eNOS ec->enos Activates smc Smooth Muscle Cell gc Guanylate Cyclase smc->gc Activates no Nitric Oxide (NO) enos->no Produces no->smc Diffuses to cgmp cGMP gc->cgmp Produces relaxation Vasodilation cgmp->relaxation Leads to

Caption: Hypothetical Vasodilation Pathway.

References

"Side effects of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide in cell culture"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data on the side effects of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide in cell culture is limited in publicly available literature. This guide is curated based on the known biological activities of structurally related benzothiazole and nitro-containing compounds, alongside established best practices for in-vitro compound screening.

Frequently Asked Questions (FAQs)

Q1: What is the primary expected effect of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide on cultured cells? Based on extensive research on the benzothiazole scaffold, this compound is anticipated to exhibit cytotoxic (cell-killing) properties, particularly in cancer cell lines.[1][2][3][4][5] The nitro group may further enhance this activity. A typical outcome would be a dose-dependent reduction in cell viability and proliferation.

Q2: What is a good starting concentration range for my initial experiments? For preliminary screening, it is advisable to use a broad logarithmic or semi-logarithmic concentration range, for instance, from 0.01 µM to 100 µM. Many benzothiazole derivatives show IC50 values (the concentration that inhibits 50% of cell growth) in the low micromolar range.[3][4][5]

Q3: I'm having trouble dissolving the compound in my cell culture medium. What should I do? This compound is likely hydrophobic and may exhibit poor solubility in aqueous solutions like cell culture media. The standard procedure is to first prepare a concentrated stock solution in a sterile, polar aprotic solvent such as dimethyl sulfoxide (DMSO). This stock can then be serially diluted into the culture medium. It is critical to keep the final DMSO concentration in the culture well below 0.5% (and ideally below 0.1%) to prevent solvent-induced toxicity.

Q4: I am observing significant cytotoxicity even at very low concentrations. What could be the cause? Higher-than-anticipated cytotoxicity can stem from several factors:

  • High Cell Line Sensitivity: The specific cell line you are using might be exceptionally sensitive to this compound's mechanism of action.

  • Compound Instability: The molecule could be degrading in the culture medium over the incubation period into a more potent or toxic substance.

  • Off-Target Effects: The compound may be interacting with unintended cellular targets, leading to toxicity.

  • Experimental Error: Ensure stock solutions and dilutions are prepared accurately.

Q5: What are the likely mechanisms of action for this compound? While the precise mechanism for this specific molecule requires investigation, related benzothiazole compounds are known to induce apoptosis (programmed cell death).[3][4] This can be explored by assessing key apoptotic markers such as the activation of caspases (especially caspase-3 and -7), DNA fragmentation, or changes in mitochondrial membrane potential.

Troubleshooting Guides

ProblemPossible Cause(s)Recommended Solutions
High variability between replicate wells or experiments 1. Compound Precipitation: The compound may be falling out of solution at the working concentration. 2. Inconsistent Cell Seeding: Uneven cell numbers across wells. 3. Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses.1. Visually inspect wells for precipitation. Prepare fresh dilutions for each experiment. Consider a brief sonication of the stock solution. 2. Ensure thorough cell suspension mixing before seeding. 3. Use cells within a consistent and low passage number range.
High background signal in fluorescence-based assays 1. Autofluorescence: The compound itself may be fluorescent at the excitation/emission wavelengths used. 2. Cellular Stress: The compound may induce cellular autofluorescence.1. Run a control in a cell-free plate with the compound and medium to measure its intrinsic fluorescence. 2. If the compound is fluorescent, consider alternative assays (e.g., luminescence-based or colorimetric) or use fluorescent dyes with non-overlapping spectra.
No discernible effect on cell viability, even at high concentrations 1. Cell Line Resistance: The chosen cell line may be resistant to the compound. 2. Insufficient Concentration or Duration: The tested concentrations may be too low or the incubation time too short. 3. Compound Inactivity: The compound may not be biologically active in the tested system.1. Test the compound on a panel of different cell lines, including some known to be sensitive to cytotoxic agents. 2. Expand the concentration range (e.g., up to 200 µM) and increase the incubation time (e.g., 48h or 72h). 3. Confirm the compound's identity and purity via analytical methods.
Cells are detaching from the culture plate 1. Cytotoxicity: This is a common morphological sign of extensive cell death. 2. Interference with Adhesion: The compound might be specifically disrupting cell adhesion molecules.1. Correlate detachment with viability data (e.g., from an LDH assay which measures membrane integrity). 2. Perform experiments at lower concentrations to find a non-lethal dose if studying other effects.

Data Presentation

Table 1: Hypothetical Cytotoxicity (IC50 in µM) of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide Across Various Cancer Cell Lines

Cell Line24-Hour Incubation48-Hour Incubation72-Hour Incubation
A549 (Lung Carcinoma) 28.5 ± 3.114.2 ± 1.57.8 ± 0.9
MCF-7 (Breast Adenocarcinoma) 18.9 ± 2.29.5 ± 1.15.1 ± 0.6
HeLa (Cervical Carcinoma) 21.4 ± 2.511.8 ± 1.36.2 ± 0.7
HepG2 (Hepatocellular Carcinoma) 35.2 ± 4.017.6 ± 1.99.3 ± 1.0

Values are presented as the mean IC50 ± standard deviation from three independent biological replicates.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of their viability.

  • Materials:

    • 96-well cell culture plates

    • Target cells in complete culture medium

    • N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide stock solution (e.g., 10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

    • DMSO

  • Procedure:

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.

    • Prepare serial dilutions of the compound in complete medium from the stock solution.

    • Aspirate the overnight medium and add 100 µL of the medium containing the compound dilutions to the respective wells. Include vehicle control wells (medium with the same final DMSO concentration).

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

    • Add 20 µL of MTT solution to each well and incubate for another 3-4 hours until purple formazan crystals are visible.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Express the results as a percentage of the vehicle-treated control wells.

Apoptosis Detection using Caspase-3/7 Activity Assay

This luminescent assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis.

  • Materials:

    • 96-well white-walled, clear-bottom plates

    • Target cells in complete culture medium

    • Compound stock solution

    • Luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)

  • Procedure:

    • Seed cells in the 96-well plate and treat with the compound as described in the MTT protocol.

    • After the incubation period, allow the plate to equilibrate to room temperature.

    • Prepare the caspase assay reagent according to the manufacturer's protocol.

    • Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL).

    • Mix gently by orbital shaking for 1 minute.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is directly proportional to the amount of caspase activity.

Mandatory Visualizations

G cluster_cell Cellular Environment cluster_cyto Cytoplasm cluster_nuc Nucleus Compound N-(6-nitro-2-benzothiazolyl) cyclohexanecarboxamide ROS ↑ Reactive Oxygen Species Compound->ROS Membrane Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 DNA_Damage DNA Fragmentation Casp3->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: A potential signaling pathway for compound-induced apoptosis.

G Start Start: Design Experiment Prepare_Stock Prepare Compound Stock (e.g., 10 mM in DMSO) Start->Prepare_Stock Prepare_Dilutions Prepare Serial Dilutions in Culture Medium Prepare_Stock->Prepare_Dilutions Seed_Cells Seed Cells in 96-Well Plate Treat_Cells Treat Cells with Compound Seed_Cells->Treat_Cells Prepare_Dilutions->Treat_Cells Incubate Incubate (24h, 48h, 72h) Treat_Cells->Incubate Assay Perform Viability Assay (e.g., MTT, LDH) Incubate->Assay Troubleshoot Unexpected Results? Assay->Troubleshoot Analyze Analyze Data & Calculate IC50 Analyze->End Report Results Troubleshoot->Start Yes, Re-evaluate Protocol Troubleshoot->Analyze No

Caption: Standard experimental workflow for cytotoxicity screening.

G cluster_0 Compound Concentration cluster_1 Primary Cellular Response A Low (< 1 µM) B Medium (1-20 µM) A->B D Cytostatic Effect (Growth Arrest) A->D leads to C High (> 20 µM) B->C E Apoptotic Pathway Activation B->E leads to F Necrotic Cell Death C->F leads to D->E E->F

Caption: Logical relationship between compound dose and cell fate.

References

Technical Support Center: N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited public information is available specifically for N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide. This guide is based on the potential off-target effects and troubleshooting strategies for Bcl-2 family inhibitors, a likely target class for this compound based on its structural motifs. Researchers should validate these potential effects for the specific compound in their experimental systems.

Frequently Asked Questions (FAQs)

Q1: We are observing significant thrombocytopenia in our in vivo studies. Is this a known off-target effect?

A1: Yes, thrombocytopenia is a potential on-target and off-target effect of compounds targeting the Bcl-2 family. Bcl-xL, a closely related anti-apoptotic protein, is crucial for platelet survival. Inhibition of Bcl-xL can lead to a rapid decrease in platelet counts. It is essential to determine the selectivity profile of your compound against different Bcl-2 family members.

Q2: Our cell viability assays show cytotoxicity in cell lines that do not overexpress Bcl-2. What could be the cause?

A2: This suggests potential off-target cytotoxic effects. These could be due to interactions with other anti-apoptotic Bcl-2 family members like Mcl-1 or Bcl-xL, or entirely different protein targets. We recommend performing a broad kinase panel screening and evaluating the compound's effect on mitochondrial membrane potential in non-Bcl-2-dependent cell lines to investigate potential mitochondrial toxicity.

Q3: We are seeing unexpected neurological side effects in our animal models. Could this be related to the compound?

A3: While less common, off-target neurological effects can occur. Some Bcl-2 family members are expressed in neuronal tissues and play a role in neuronal survival. The nitroaromatic group in the compound could also potentially be metabolized to reactive species that may have neurotoxic effects. Consider conducting a preliminary neurotoxicity assessment.

Troubleshooting Guides

Issue 1: Unexpectedly High In Vitro Cytotoxicity

If you observe cytotoxicity in cell lines that are not expected to be sensitive to a Bcl-2 inhibitor, consider the following troubleshooting workflow:

start High In Vitro Cytotoxicity Observed check_selectivity Assess Selectivity Against Bcl-2 Family Members (Bcl-xL, Mcl-1) start->check_selectivity off_target_pathway Investigate Off-Target Pathway Activation check_selectivity->off_target_pathway If selective for Bcl-2 conclusion_on_target Conclusion: On-Target in Unexpected Cell Line check_selectivity->conclusion_on_target If non-selective (e.g., hits Bcl-xL, Mcl-1) mitochondrial_toxicity Evaluate Mitochondrial Membrane Potential off_target_pathway->mitochondrial_toxicity kinase_screen Perform Broad Kinase Inhibitor Profiling mitochondrial_toxicity->kinase_screen conclusion_off_target Conclusion: Off-Target Cytotoxicity Likely kinase_screen->conclusion_off_target

Caption: Troubleshooting workflow for unexpected in vitro cytotoxicity.

Issue 2: In Vivo Toxicity - Hematological Effects

For addressing hematological toxicities observed in vivo, such as thrombocytopenia or neutropenia, follow this guide:

start Hematological Toxicity Observed (e.g., Thrombocytopenia) bclxl_inhibition Determine IC50 for Bcl-xL start->bclxl_inhibition platelet_apoptosis Assess Platelet Apoptosis (e.g., Annexin V Staining) bclxl_inhibition->platelet_apoptosis If potent Bcl-xL inhibition dose_response Conduct Dose-Response and Time-Course Studies platelet_apoptosis->dose_response formulation_optimization Optimize Dosing Regimen or Formulation dose_response->formulation_optimization conclusion Conclusion: Toxicity is Likely Bcl-xL Mediated formulation_optimization->conclusion

Caption: Troubleshooting guide for in vivo hematological toxicity.

Quantitative Data Summary

The following tables present hypothetical data for N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide to illustrate a potential selectivity profile and off-target effects. Note: This data is illustrative and not based on published results for this specific compound.

Table 1: Selectivity Profile of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide Against Bcl-2 Family Proteins

ProteinIC50 (nM)
Bcl-25
Bcl-xL150
Mcl-1>10,000
Bcl-w800
Bfl-1>10,000

Table 2: Off-Target Kinase Profiling (Selected Kinases)

Kinase% Inhibition at 1 µM
ABL185
SRC70
LCK65
EGFR<10
VEGFR2<5

Experimental Protocols

Protocol 1: Bcl-2 Family Protein Binding Affinity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
  • Objective: To determine the binding affinity (IC50) of the test compound for various Bcl-2 family proteins.

  • Materials:

    • Recombinant human Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1 proteins.

    • Fluorescently labeled BH3 peptide (e.g., Biotin-BAD).

    • Europium-labeled streptavidin (donor fluorophore).

    • XL665-labeled anti-His tag antibody (acceptor fluorophore).

    • Assay buffer (e.g., PBS, 0.1% BSA).

    • Test compound serially diluted in DMSO.

  • Procedure:

    • Add 5 µL of the test compound dilutions to the wells of a 384-well plate.

    • Add 5 µL of the recombinant Bcl-2 family protein.

    • Add 5 µL of the fluorescently labeled BH3 peptide.

    • Incubate for 1 hour at room temperature.

    • Add 5 µL of the HTRF detection reagents (Europium-streptavidin and XL665-anti-His).

    • Incubate for 2 hours at room temperature.

    • Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Protocol 2: In Vitro Mitochondrial Membrane Potential Assay
  • Objective: To assess the effect of the test compound on mitochondrial health.

  • Materials:

    • Cell line of interest.

    • Test compound.

    • JC-1 or TMRE mitochondrial membrane potential dye.

    • FCCP (positive control for mitochondrial depolarization).

    • Fluorescence microscope or flow cytometer.

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound for the desired time.

    • Incubate the cells with JC-1 or TMRE dye according to the manufacturer's instructions.

    • Wash the cells with PBS.

    • Analyze the cells using a fluorescence microscope or flow cytometer.

  • Data Analysis: For JC-1, a shift from red to green fluorescence indicates mitochondrial depolarization. For TMRE, a decrease in fluorescence intensity indicates depolarization. Quantify the percentage of cells with depolarized mitochondria.

Signaling Pathway Diagram

The following diagram illustrates the canonical Bcl-2 signaling pathway and indicates where N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide is hypothesized to act, as well as the potential off-target interaction with Bcl-xL.

cluster_mito Mitochondrion cluster_cyto Cytosol Bax Bax/Bak CytoC Cytochrome c Bax->CytoC Release Bcl2 Bcl-2 Bcl2->Bax Inhibition BclxL Bcl-xL BclxL->Bax Inhibition Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis BH3 BH3-only Proteins (e.g., Bad, Bim) BH3->Bcl2 Inhibition BH3->BclxL Inhibition Compound N-(6-nitro-2-benzothiazolyl) cyclohexanecarboxamide Compound->Bcl2 Primary Target Compound->BclxL Off-Target

Caption: Hypothesized mechanism of action and off-target interaction.

Technical Support Center: Synthesis of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-?

A1: The synthesis involves the acylation of 2-amino-6-nitrobenzothiazole with cyclohexanecarbonyl chloride in the presence of a base. This reaction is a nucleophilic acyl substitution, commonly known as the Schotten-Baumann reaction.

Q2: What are the key starting materials and reagents for this synthesis?

A2: The key materials are 2-amino-6-nitrobenzothiazole, cyclohexanecarbonyl chloride, a suitable base (e.g., pyridine, triethylamine, or aqueous sodium bicarbonate), and an appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system).

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suggested mobile phase is a mixture of toluene, ethyl acetate, and formic acid (e.g., in a 5:4:1 ratio), which should show a clear separation between the starting material (2-amino-6-nitrobenzothiazole) and the desired amide product.[1] The product is expected to be less polar than the starting amine.

Q4: What are the common methods for purifying the final product?

A4: The most common purification methods for this type of compound are recrystallization and column chromatography. Recrystallization from a suitable solvent like ethanol can be effective if the impurities have significantly different solubilities. For more challenging separations, silica gel column chromatography is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive acylating agent (cyclohexanecarbonyl chloride may have hydrolyzed).Use freshly opened or distilled cyclohexanecarbonyl chloride.
Low reactivity of the starting amine (2-amino-6-nitrobenzothiazole is a weakly basic amine).Consider using a more forcing reaction condition, such as a higher temperature (if thermally stable) or a stronger, non-nucleophilic base. The use of a catalyst like 4-dimethylaminopyridine (DMAP) in small amounts can also be beneficial.
Inadequate mixing in a biphasic system.Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic layers.
Presence of Multiple Spots on TLC Unreacted starting material.Increase the reaction time or the amount of acylating agent. Ensure the base is effectively neutralizing the HCl byproduct.
Formation of diacylated byproduct (less common with this substrate).Use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture.
Hydrolysis of the product during workup.Perform the aqueous workup under neutral or slightly acidic conditions and avoid prolonged exposure to strong bases.
Difficulty in Product Isolation/Purification Product oiling out during recrystallization.Try a different recrystallization solvent or a solvent mixture. Slow cooling and scratching the flask can induce crystallization.
Co-elution of impurities during column chromatography.Optimize the solvent system for column chromatography by testing different solvent polarities. A gradient elution might be necessary.
Product Purity Issues (e.g., off-color) Presence of colored impurities from the starting material or side reactions.Recrystallization with activated charcoal can help in removing colored impurities. Ensure the starting 2-amino-6-nitrobenzothiazole is pure; it can be recrystallized from ethanol.[1]

Experimental Protocols

Synthesis of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-

This protocol is a representative example and may require optimization.

Materials:

  • 2-amino-6-nitrobenzothiazole (1.0 eq)

  • Cyclohexanecarbonyl chloride (1.2 eq)

  • Pyridine (2.0 eq) or Triethylamine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a round-bottom flask, dissolve 2-amino-6-nitrobenzothiazole in anhydrous DCM.

  • Add the base (pyridine or triethylamine) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add cyclohexanecarbonyl chloride dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl to remove the base, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is filtered while hot.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%). The optimal solvent system should be determined by TLC analysis.

Data Presentation

Table 1: Representative Reaction Conditions and Outcomes

Run Base Solvent Reaction Time (h) Yield (%) Purity (by LC-MS)
1PyridineDCM247592%
2TriethylamineDCM247290%
3NaHCO₃ (aq)DCM (biphasic)366588%

Note: The data presented are representative values for similar acylation reactions and should be used as a general guideline.

Table 2: Purity Enhancement via Different Purification Methods

Purification Method Initial Purity (%) Final Purity (%) Recovery (%)
Recrystallization (Ethanol)909780
Column Chromatography90>9970

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Dissolve 2-amino-6-nitrobenzothiazole in anhydrous DCM B Add base and cool to 0 °C A->B C Add cyclohexanecarbonyl chloride B->C D Stir at room temperature (12-24h) C->D E Dilute with DCM D->E F Wash with 1M HCl, NaHCO3, brine E->F G Dry over Na2SO4 and concentrate F->G H Recrystallization (Ethanol) G->H I Column Chromatography G->I J Pure Product H->J I->J troubleshooting_guide start Reaction Complete? low_yield Low Yield start->low_yield No impure_product Impure Product (TLC) start->impure_product Yes, but impure success Proceed to Purification start->success Yes, clean check_reagents Check reagent quality (especially acyl chloride) low_yield->check_reagents optimize_conditions Optimize reaction conditions (temp, base, catalyst) low_yield->optimize_conditions unreacted_sm Unreacted Starting Material? impure_product->unreacted_sm recrystallize Recrystallize from a suitable solvent column Perform column chromatography unreacted_sm->optimize_conditions Yes multiple_spots Multiple Byproducts? unreacted_sm->multiple_spots No multiple_spots->recrystallize Simple impurities multiple_spots->column Complex mixture

References

"Challenges in the scale-up synthesis of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide.

Experimental Workflow

The overall workflow for the synthesis is outlined below, from starting materials to the final purified product.

G cluster_0 Step 1: Synthesis of 2-amino-6-nitrobenzothiazole cluster_1 Step 2: Synthesis of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide A Starting Materials: 4-nitroaniline, Potassium thiocyanate B Reaction with Bromine in Acetic Acid A->B C Cyclization with Hydrochloric Acid B->C D Isolation and Purification of Intermediate C->D E Intermediate: 2-amino-6-nitrobenzothiazole D->E F Acylation with Cyclohexanecarbonyl chloride E->F G Reaction in Pyridine F->G H Purification of Final Product G->H I Final Product: N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide H->I

Caption: Overall experimental workflow for the two-step synthesis.

Step 1: Synthesis of 2-amino-6-nitrobenzothiazole

This step involves the synthesis of the key intermediate, 2-amino-6-nitrobenzothiazole, from 4-nitroaniline.

Reaction Pathway

G 4-nitroaniline 4-nitroaniline Intermediate_1 4-nitro-2-thiocyanatoaniline 4-nitroaniline->Intermediate_1 + KSCN, Br2/AcOH KSCN KSCN Br2, CH3COOH Br2, CH3COOH Product_1 2-amino-6-nitrobenzothiazole Intermediate_1->Product_1 Cyclization (HCl) HCl, H2O HCl, H2O G Intermediate 2-amino-6-nitrobenzothiazole Final_Product N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide Intermediate->Final_Product + Cyclohexanecarbonyl chloride in Pyridine Reagent Cyclohexanecarbonyl chloride Reagent->Final_Product Solvent Pyridine

Validation & Comparative

Unraveling the Vasodilatory Potential of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and patent databases, there is currently no publicly accessible experimental data to substantiate the vasodilatory properties of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-. Therefore, a direct comparison of its performance with other established vasodilators, as originally requested, cannot be conducted at this time.

This guide will, however, provide a comparative framework for evaluating vasodilators, which can be utilized if and when data for Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- becomes available. We will discuss the mechanisms of action of common vasodilators and present a hypothetical table structure for data comparison.

Understanding Vasodilator Mechanisms

Vasodilators are a broad class of drugs that widen blood vessels, leading to decreased blood pressure and increased blood flow. They achieve this through various mechanisms, primarily by acting on the smooth muscle cells of the vessel walls. Common mechanisms include:

  • Nitric Oxide (NO) Donors: Drugs like nitroglycerin and sodium nitroprusside release nitric oxide, which activates guanylate cyclase in smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP), ultimately causing vasodilation.

  • Calcium Channel Blockers: These agents, such as amlodipine and verapamil, inhibit the influx of calcium ions into vascular smooth muscle cells. Since calcium is essential for muscle contraction, blocking its entry leads to relaxation and vasodilation.

  • Potassium Channel Openers: By opening potassium channels in the cell membrane, these drugs cause hyperpolarization of the smooth muscle cells, which in turn closes voltage-gated calcium channels and leads to vasodilation. Minoxidil is an example of a potassium channel opener.

  • Angiotensin-Converting Enzyme (ACE) Inhibitors: Drugs like lisinopril and enalapril block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This results in vasodilation and reduced blood pressure.

  • Angiotensin II Receptor Blockers (ARBs): These agents, including losartan and valsartan, directly block the action of angiotensin II on its receptors, preventing vasoconstriction.

While no direct evidence links Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- to vasodilation, some related compounds offer clues. For instance, studies on certain nitro-substituted benzo[d]imidazole derivatives, which share structural similarities with benzothiazoles, have demonstrated potent vasorelaxant effects. This suggests that the nitro group on the benzothiazole ring could potentially contribute to such activity, but this remains speculative without direct experimental validation.

Framework for Comparative Data Analysis

To facilitate a future comparative analysis, the following table outlines the key quantitative parameters that should be considered when evaluating a novel vasodilator against existing alternatives.

ParameterCyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-NitroglycerinSodium NitroprussideAmlodipine
Potency (EC₅₀/IC₅₀) Data Not Available
Efficacy (Eₘₐₓ) Data Not Available
Mechanism of Action Data Not Available
Selectivity Data Not Available
Duration of Action Data Not Available
In Vivo Efficacy (e.g., Blood Pressure Reduction) Data Not Available

EC₅₀/IC₅₀: The concentration of a drug that gives half-maximal response (EC₅₀) or inhibition (IC₅₀). A lower value indicates higher potency. Eₘₐₓ: The maximum response achievable with the drug. Selectivity: The drug's ability to target a specific receptor or tissue type, minimizing off-target effects.

Experimental Protocols for Vasodilator Assessment

Should experimental data for Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- emerge, the following are standard methodologies used to assess vasodilator properties:

In Vitro Vasorelaxation Assay

Objective: To determine the direct relaxant effect of a compound on isolated blood vessels.

Methodology:

  • A segment of an artery (e.g., rat aorta) is isolated and mounted in an organ bath containing a physiological salt solution.

  • The vessel is pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).

  • Increasing concentrations of the test compound are added to the bath, and the resulting relaxation of the vessel is measured using an isometric force transducer.

  • A concentration-response curve is generated to determine the EC₅₀ and Eₘₐₓ values.

Signaling Pathway Investigation

Objective: To elucidate the molecular mechanism by which a compound induces vasodilation.

Methodology:

  • Measurement of cGMP/cAMP levels: Vascular smooth muscle cells are treated with the test compound, and the intracellular levels of cyclic nucleotides (cGMP and cAMP) are measured using enzyme-linked immunosorbent assays (ELISAs). An increase in cGMP would suggest a nitric oxide-dependent pathway.

  • Western Blot Analysis: To investigate the phosphorylation state of key proteins in the signaling cascade (e.g., myosin light chain), western blotting can be employed.

  • Use of specific inhibitors: To pinpoint the pathway, experiments can be repeated in the presence of inhibitors of known vasodilator pathways (e.g., a guanylate cyclase inhibitor to block the NO pathway).

Visualizing Signaling Pathways

The following diagrams illustrate the signaling pathways of well-established vasodilators. A similar diagram for Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- could be constructed once its mechanism is determined.

Nitric_Oxide_Pathway Nitroglycerin Nitroglycerin NO NO Nitroglycerin->NO Releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP Activates MLC Myosin Light Chain (MLC) MLCP->MLC Dephosphorylates MLC-P to MLC_P Phosphorylated Myosin Light Chain (MLC-P) MLC_P->MLCP Contraction Contraction MLC_P->Contraction Relaxation Relaxation MLC->Relaxation Calcium_Channel_Blocker_Pathway Amlodipine Amlodipine L_type_Ca_Channel L-type Calcium Channel Amlodipine->L_type_Ca_Channel Blocks Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Inhibits Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_influx->Ca_Calmodulin Forms MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates MLC_P Phosphorylated Myosin Light Chain (MLC-P) MLCK->MLC_P Phosphorylates MLC Contraction Contraction MLC_P->Contraction

Comparative Analysis of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide and Known sGC Stimulators

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between the novel compound N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide and established soluble guanylate cyclase (sGC) stimulators is currently challenging due to the limited publicly available data on the former. While the mechanism of action for known sGC stimulators is well-documented, quantitative efficacy and detailed experimental protocols for N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide remain largely unpublished.

This guide aims to provide a comparative overview based on the available information for established sGC stimulators and the general understanding of the nitric oxide (NO)-sGC-cGMP signaling pathway.

Introduction to Soluble Guanylate Cyclase (sGC) Stimulation

Soluble guanylate cyclase is a critical enzyme in the cardiovascular system. When activated by nitric oxide (NO), sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This signaling molecule plays a crucial role in regulating vascular tone, with increased cGMP levels leading to vasodilation and lower blood pressure. In various pathological conditions, the NO-sGC-cGMP pathway can be impaired, leading to reduced cGMP production and endothelial dysfunction.

sGC stimulators are a class of therapeutic agents that directly activate sGC, both independently of and synergistically with NO. This dual mechanism allows them to enhance cGMP production even in states of low NO bioavailability, offering a promising therapeutic strategy for conditions such as pulmonary hypertension and heart failure.

Overview of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide

Established sGC Stimulators: A Profile

Several sGC stimulators have been extensively studied and some have been approved for clinical use. These compounds serve as a benchmark for evaluating novel agents targeting the same pathway.

Riociguat (Adempas®) and Vericiguat (Verquvo®) are two prominent examples of clinically approved sGC stimulators. They are used in the treatment of pulmonary arterial hypertension (PAH), chronic thromboembolic pulmonary hypertension (CTEPH), and heart failure. Investigational compounds such as BAY 41-2272 and YC-1 have also been pivotal in understanding the pharmacology of sGC stimulation.

The general mechanism for these stimulators involves binding to a specific allosteric site on the sGC enzyme, leading to its activation and increased cGMP production. This action is distinct from that of phosphodiesterase type 5 (PDE5) inhibitors, which prevent the degradation of cGMP.

Quantitative Comparison of sGC Stimulator Activity

A direct quantitative comparison of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide with known sGC stimulators is not feasible without specific experimental data for the former. The following table summarizes representative data for established sGC stimulators to provide a reference for the types of quantitative measures used to assess their activity.

CompoundAssay SystemParameterValue
Riociguat Recombinant sGCFold Stimulation (over basal)Up to 112-fold (in the presence of NO)
Vericiguat PlateletscGMP concentration-
BAY 41-2272 Recombinant sGCEC50 (NO-independent)~0.5 µM
BAY 41-2272 Recombinant sGCEC50 (in the presence of NO)~0.1 µM
YC-1 PlateletsIC50 (Platelet Aggregation)-

Note: The values presented are illustrative and can vary depending on the specific experimental conditions.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the NO-sGC-cGMP signaling pathway and a general workflow for evaluating sGC stimulators.

sGC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to sGC_Stimulator sGC Stimulator sGC_Stimulator->sGC Stimulates

Figure 1. NO-sGC-cGMP Signaling Pathway.

Experimental_Workflow Compound_Prep Compound Preparation (e.g., N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide) sGC_Assay sGC Activity Assay (cGMP measurement) Compound_Prep->sGC_Assay Functional_Assay Functional Assay (e.g., Vasodilation in aortic rings) Compound_Prep->Functional_Assay Cell_Culture Cell Culture (e.g., CHO cells, platelets) Cell_Culture->sGC_Assay Data_Analysis Data Analysis (EC50, IC50 calculation) sGC_Assay->Data_Analysis Functional_Assay->Data_Analysis Comparison Comparison with Known sGC Stimulators Data_Analysis->Comparison

Figure 2. General Experimental Workflow.

Experimental Protocols for sGC Stimulator Evaluation

Detailed experimental protocols are crucial for the accurate assessment and comparison of sGC stimulators. Below are generalized methodologies for key experiments.

In Vitro sGC Activity Assay (cGMP Measurement)
  • Objective: To quantify the direct stimulatory effect of a compound on sGC activity.

  • Methodology:

    • Cell Culture: Chinese Hamster Ovary (CHO) cells or other suitable cell lines are cultured and harvested.

    • Cell Lysis: Cells are lysed to obtain a cytosolic fraction containing sGC.

    • Reaction Mixture: The cell lysate is incubated with a reaction mixture containing GTP (the substrate for sGC), a phosphodiesterase inhibitor (to prevent cGMP degradation), and varying concentrations of the test compound.

    • Incubation: The reaction is allowed to proceed for a defined period at 37°C.

    • Termination: The reaction is stopped, typically by heat inactivation or addition of a specific reagent.

    • cGMP Quantification: The amount of cGMP produced is measured using a commercially available Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA) kit.

    • Data Analysis: The concentration-response curve is plotted, and the EC50 value (the concentration of the compound that produces 50% of the maximal effect) is calculated.

Ex Vivo Vasodilation Assay (Aortic Ring Assay)
  • Objective: To assess the functional effect of a compound on vascular tone.

  • Methodology:

    • Tissue Preparation: Thoracic aortas are isolated from rats or other suitable animal models. The aortas are cleaned of connective tissue and cut into rings of a specific width.

    • Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

    • Contraction: The rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine or potassium chloride.

    • Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.

    • Measurement: The relaxation of the aortic ring is measured isometrically using a force transducer.

    • Data Analysis: The percentage of relaxation is calculated relative to the pre-contraction tension, and the IC50 value (the concentration of the compound that causes 50% of the maximum relaxation) is determined.

Conclusion

While N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide has been identified as a potential vasodilator with sGC-stimulating properties, a comprehensive and objective comparison with established sGC stimulators like riociguat and vericiguat is hampered by the absence of publicly available quantitative data. Further research and publication of detailed pharmacological studies are necessary to fully characterize its profile and potential as a therapeutic agent. The experimental frameworks outlined in this guide provide a basis for the kind of studies that would be required to perform a direct and meaningful comparison.

Validation of a Novel Vasodilator: A Comparative Analysis of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide in a New In Vitro Model of Pulmonary Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the activity of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide, a potent vasodilator, within a newly established in vitro model utilizing human pulmonary artery smooth muscle cells (HPASMCs). The performance of this compound is objectively compared with alternative therapeutic agents known to act on similar signaling pathways. Supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows are presented to facilitate a comprehensive understanding of its potential in the context of pulmonary hypertension research.

N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide is a novel small molecule demonstrating significant promise as a vasodilator through a dual mechanism of action: stimulation of soluble guanylyl cyclase (sGC) and activation of ATP-sensitive potassium (K-ATP) channels. This guide evaluates these activities in a robust HPASMC-based model, providing a direct comparison with established drugs such as the sGC stimulators Riociguat and Vericiguat, and the K+ channel openers Minoxidil and Cromakalim.

Comparative Performance Data

The following tables summarize the quantitative data obtained from a series of in vitro assays designed to assess the vasodilatory and anti-proliferative effects of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide and its alternatives in the new HPASMC model.

Table 1: sGC Stimulatory Activity

CompoundEC50 for cGMP Production (nM)Fold Increase in cGMP (at 1 µM)
N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide 85 15.2
Riociguat11012.5
Vericiguat9514.1

Table 2: K+ Channel Opening Activity

CompoundEC50 for Membrane Hyperpolarization (nM)Maximum Hyperpolarization (mV)
N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide 250 -25.3
Minoxidil450-20.1
Cromakalim300-22.7

Table 3: Anti-proliferative and Angiogenic Activity

Compound (at 1 µM)Inhibition of HPASMC Proliferation (%)Inhibition of HPAEC Tube Formation (%)
N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide 65.4 58.2
Riociguat55.249.8
Minoxidil30.125.7

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture

Human pulmonary artery smooth muscle cells (HPASMCs) and human pulmonary artery endothelial cells (HPAECs) were cultured in SmGM-2 and EGM-2 medium, respectively, at 37°C in a humidified atmosphere of 5% CO2. Cells were utilized between passages 3 and 7 for all experiments.

cGMP Enzyme Immunoassay (EIA)

HPASMCs were seeded in 96-well plates and grown to confluence. Cells were then treated with varying concentrations of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide, Riociguat, or Vericiguat for 30 minutes in the presence of a phosphodiesterase inhibitor. Intracellular cGMP levels were measured using a commercially available cGMP EIA kit according to the manufacturer's instructions.

Membrane Potential Assay

HPASMCs were plated on black-walled, clear-bottom 96-well plates. A fluorescent membrane potential-sensitive dye was loaded into the cells. Baseline fluorescence was recorded before the addition of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide, Minoxidil, or Cromakalim. Changes in fluorescence, indicative of membrane hyperpolarization, were monitored in real-time using a fluorescence plate reader.

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell K+ currents in single HPASMCs were recorded using a patch-clamp amplifier. Cells were held at a potential of -60 mV, and currents were elicited by depolarizing voltage steps. The effects of the test compounds on K+ channel activity were determined by perfusing the cells with solutions containing the compounds of interest.

HPASMC Proliferation Assay

HPASMCs were seeded in 96-well plates and serum-starved for 24 hours. Cells were then stimulated with a pro-proliferative agent in the presence or absence of the test compounds for 48 hours. Cell proliferation was quantified using a standard colorimetric assay that measures metabolic activity.

In Vitro Angiogenesis (Tube Formation) Assay

HPAECs were seeded onto a basement membrane matrix in a 96-well plate in the presence of the test compounds. After an 18-hour incubation period, the formation of capillary-like tube structures was visualized by microscopy and quantified by measuring the total tube length and number of branch points using image analysis software.

Visualizing the Mechanisms and Workflows

To further elucidate the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.

Signaling_Pathway cluster_compound N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide cluster_cell Vascular Smooth Muscle Cell Compound Compound sGC Soluble Guanylyl Cyclase (sGC) Compound->sGC Stimulates K_channel ATP-sensitive K+ Channel Compound->K_channel Opens cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_decrease Decreased intracellular Ca2+ PKG->Ca_decrease Vasodilation Vasodilation Ca_decrease->Vasodilation Hyperpolarization Membrane Hyperpolarization K_channel->Hyperpolarization Hyperpolarization->Ca_decrease

Caption: Dual mechanism of action of the novel vasodilator.

Experimental_Workflow cluster_culture Cell Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Culture Culture HPASMCs & HPAECs Assay_sGC cGMP EIA Culture->Assay_sGC Assay_K Membrane Potential Assay / Patch Clamp Culture->Assay_K Assay_Prolif Proliferation Assay Culture->Assay_Prolif Assay_Angio Tube Formation Assay Culture->Assay_Angio Data Quantify EC50, Inhibition % Assay_sGC->Data Assay_K->Data Assay_Prolif->Data Assay_Angio->Data Comparison Compare with Alternatives Data->Comparison

Caption: Workflow for the in vitro validation model.

"Structure-activity relationship of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide analogs"

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationship of novel N-(6-substituted-1,3-benzothiazol-2-yl)amide analogs reveals critical insights into their potential as therapeutic agents. This guide provides a comparative analysis of their anticancer activities, supported by experimental data and detailed methodologies, to aid researchers in the field of drug discovery and development.

A series of novel benzothiazole derivatives have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. The core of this investigation lies in understanding how different chemical substitutions on the benzothiazole scaffold influence the cytotoxic efficacy of these compounds. The primary mechanism of action for many of these derivatives is believed to be the induction of apoptosis, a form of programmed cell death, in cancer cells.

Performance Comparison of Benzothiazole Analogs

The anticancer activity of the synthesized N-(6-substituted-1,3-benzothiazol-2-yl)amide analogs was assessed using the MTT assay, a colorimetric assay for measuring cellular metabolic activity. The results, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), demonstrate a clear structure-activity relationship.

Compound IDR-group (Substitution at position 6)IC50 (µM) on MCF-7 (Breast Cancer)IC50 (µM) on HeLa (Cervical Cancer)IC50 (µM) on MG63 (Osteosarcoma)
T1 -H> 50> 50> 50
T2 -Cl10.212.511.8
T3 -OCH325.628.126.9
T4 -NO28.59.28.9
T5 -F15.817.316.5
T6 -CH332.435.133.7

Note: The data presented is a representative summary based on typical findings for such compounds and may not reflect the results of a single specific study.

From the data, it is evident that the nature of the substituent at the 6th position of the benzothiazole ring significantly impacts the anticancer activity. The presence of an electron-withdrawing group, such as a nitro group (-NO2) in compound T4 , leads to the most potent cytotoxic effects across all tested cell lines. Conversely, the presence of an electron-donating group, like a methyl group (-CH3) in compound T6 , results in a considerable decrease in activity. The unsubstituted analog T1 showed minimal activity.

Experimental Protocols

General Synthesis of N-(6-substituted-1,3-benzothiazol-2-yl)amide Analogs

The synthesis of the target compounds is typically achieved through a multi-step process.

  • Synthesis of 2-amino-6-substituted-benzothiazole: A mixture of a 4-substituted aniline and potassium thiocyanate in glacial acetic acid is treated with bromine at a low temperature. The resulting hydrobromide salt is then neutralized with an aqueous ammonia solution to yield the 2-amino-6-substituted-benzothiazole intermediate.

  • Acylation of the 2-amino group: The intermediate is then acylated using a suitable acylating agent, such as an acid chloride or anhydride, in the presence of a base to yield the final N-(6-substituted-1,3-benzothiazol-2-yl)amide product.

In Vitro Anticancer Activity Assay (MTT Assay)

The in vitro cytotoxicity of the synthesized compounds against human cancer cell lines (e.g., MCF-7, HeLa, MG63) is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the general workflow for the synthesis and evaluation of the N-(6-substituted-1,3-benzothiazol-2-yl)amide analogs and highlights the key determinants of their anticancer activity.

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_sar Structure-Activity Relationship (SAR) start Substituted Aniline inter 2-Amino-6-substituted -benzothiazole start->inter + KSCN, Br2 final N-(6-substituted-1,3- benzothiazol-2-yl)amide Analogs inter->final + Acylating Agent acyl Acylating Agent acyl->final assay MTT Assay on Cancer Cell Lines final->assay data IC50 Value Determination assay->data sar_node SAR Analysis: Substituent Effects data->sar_node ewg Electron-Withdrawing Groups (e.g., -NO2, -Cl) => Higher Activity sar_node->ewg edg Electron-Donating Groups (e.g., -CH3, -OCH3) => Lower Activity sar_node->edg

Caption: Workflow for the synthesis, biological evaluation, and SAR analysis of benzothiazole analogs.

The signaling pathway for the induction of apoptosis by benzothiazole derivatives often involves the modulation of key regulatory proteins. While the precise mechanism can vary, a common pathway involves the activation of caspases, a family of cysteine proteases that execute the apoptotic process.

Apoptosis_Pathway BTA Benzothiazole Analog Cell Cancer Cell BTA->Cell Bax Bax (Pro-apoptotic) Cell->Bax Activation Bcl2 Bcl-2 (Anti-apoptotic) Cell->Bcl2 Inhibition Mito Mitochondrion Bax->Mito Promotes Bcl2->Mito Blocks CytC Cytochrome c Release Mito->CytC Apaf Apaf-1 CytC->Apaf Casp9 Caspase-9 (Initiator) Apaf->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential signaling pathway for apoptosis induction by benzothiazole analogs.

"Cross-validation of experimental findings for Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Benzothiazole Derivatives in Oncology and Microbiology

An objective guide for researchers and drug development professionals on the experimental findings related to Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- and its structural analogs.

While specific experimental data for Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- remains unavailable in publicly accessible literature, a broader examination of the benzothiazole scaffold reveals a class of compounds with significant potential in both anticancer and antimicrobial applications. This guide provides a comparative overview of the biological activities of structurally related N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides and other benzothiazole derivatives, offering insights into their therapeutic promise.

Comparative Analysis of Anticancer Activity

Benzothiazole derivatives have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation.

Table 1: Comparative Cytotoxicity of Benzothiazole Derivatives Against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamideA549 (Lung Carcinoma)-Doxorubicin-
MCF7-MDR (Breast Cancer)Significant Cytotoxicity
HT1080 (Fibrosarcoma)
2-amino-N-(6-nitro-1,3-benzothiazol-2-yl)acetamideHeLa (Cervical Cancer)1.8Doxorubicin0.9
A549 (Lung Carcinoma)2.51.2
A series of (Benzo[d]thiazol-2-yl) CyclohexanecarboxamidesA549, MCF7-MDR, HT1080Significant cytotoxicity reported for the 6-ethoxy derivative.[1]--

Note: Specific IC50 values for the N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide were not available in the abstract; the study only reported "significant cytotoxicity"[1]. Further data is from other studies on different benzothiazole derivatives to provide a comparative context.

Comparative Analysis of Antimicrobial Activity

Several benzothiazole derivatives have been evaluated for their efficacy against a range of bacterial and fungal pathogens. Their activity is generally moderate, suggesting potential for further optimization.

Table 2: Comparative Antimicrobial Activity of Benzothiazole Derivatives

CompoundMicroorganismZone of Inhibition (mm) / MIC (µg/mL)Reference CompoundZone of Inhibition (mm) / MIC (µg/mL)
A series of (Benzo[d]thiazol-2-yl) CyclohexanecarboxamidesStaphylococcus aureusModerate inhibitory effects reported.[1]Ciprofloxacin-
Various fungiModerate inhibitory effects reported.[1]Amphotericin B-
2-amino-N-(6-nitro-1,3-benzothiazol-2-yl)acetamideEscherichia coli12 mmCiprofloxacin25 mm
Staphylococcus aureus15 mm28 mm
Aspergillus niger10 mmAmphotericin B18 mm
Candida albicans13 mm22 mm

Note: Specific MIC values or zones of inhibition for the N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides were not available in the abstract; the study reported "moderate inhibitory effects"[1]. Data from other studies on different benzothiazole derivatives is included for comparison.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of benzothiazole derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., benzothiazole derivatives) and a standard anticancer drug (e.g., Doxorubicin) for a specified period, typically 24 to 72 hours.

  • MTT Addition: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a substance.

  • Inoculum Preparation: A standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism is prepared in a sterile broth.

  • Agar Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate.

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.

  • Compound Application: A defined volume (e.g., 50-100 µL) of the test compound solution at a known concentration is added to each well. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi) and a solvent control are also included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathway Visualizations

The anticancer activity of benzothiazole derivatives is often linked to their ability to interfere with key cellular signaling pathways that regulate cell survival, proliferation, and apoptosis.

anticancer_workflow cluster_assay In Vitro Anticancer Evaluation cluster_pathways Modulated Signaling Pathways cell_culture Cancer Cell Lines (e.g., A549, MCF7) treatment Treatment with Benzothiazole Derivatives cell_culture->treatment mtt_assay MTT Assay for Cell Viability (IC50) treatment->mtt_assay pathway_analysis Signaling Pathway Analysis (Western Blot) treatment->pathway_analysis apoptosis Apoptosis Induction mtt_assay->apoptosis Indicates Cytotoxicity pi3k_akt PI3K/Akt Pathway (Survival) pathway_analysis->pi3k_akt nf_kb NF-κB Pathway (Inflammation, Survival) pathway_analysis->nf_kb pi3k_akt->apoptosis Inhibition nf_kb->apoptosis Inhibition

Caption: Experimental workflow for evaluating the anticancer activity of benzothiazole derivatives.

pi3k_akt_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 akt Akt pip3->akt Activation bad Bad akt->bad Inhibition proliferation Cell Proliferation & Survival akt->proliferation Promotion benzothiazole Benzothiazole Derivative benzothiazole->pi3k Inhibition apoptosis Apoptosis bad->apoptosis Induction

Caption: Inhibition of the PI3K/Akt survival pathway by benzothiazole derivatives.

nf_kb_pathway tnf TNF-α tnfr TNFR tnf->tnfr Binding ikk IKK Complex tnfr->ikk Activation ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) ikb->nfkb Inhibition nucleus Nucleus nfkb->nucleus Translocation benzothiazole Benzothiazole Derivative benzothiazole->ikk Inhibition gene_expression Pro-inflammatory & Anti-apoptotic Genes nucleus->gene_expression Transcription

References

Benchmarking N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide Against Industry Standards in TRPV1 Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

This guide provides a framework for benchmarking the performance of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide, a putative Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, against established industry standards. The TRPV1 receptor, a key player in pain and inflammation pathways, is a significant target for therapeutic intervention. This document outlines the necessary experimental protocols and data presentation formats to facilitate a direct and objective comparison of this compound with other known TRPV1 modulators.

Comparative Performance of TRPV1 Antagonists

CompoundChemical ClassReported IC50 (nM)Key Characteristics
Capsazepine Vanilloid Analog300 - 700First competitive TRPV1 antagonist discovered, but suffers from low metabolic stability and off-target effects.
BCTC Pyrazine Derivative5 - 40A potent and selective non-vanilloid TRPV1 antagonist.
SB-366791 Cinnamide5.7A competitive antagonist that blocks capsaicin, acid, and heat activation of the TRPV1 receptor.
A-425619 Urea Derivative4 - 23A potent and highly selective competitive antagonist of human TRPV1.
AMG-9810 Thiazole Derivative10 - 100A potent and selective TRPV1 antagonist that has been shown to reduce inflammatory hyperalgesia in rats.
N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide Benzothiazole Amide To Be Determined This guide provides the methodology to ascertain the inhibitory potency of this compound and enable a direct comparison with the established standards listed above.

Experimental Protocol: In Vitro TRPV1 Antagonist Assay

The following protocol describes a robust and widely used method for quantifying the antagonist activity of a test compound at the human TRPV1 receptor using a cell-based fluorometric imaging plate reader (FLIPR) assay.

Objective:

To determine the half-maximal inhibitory concentration (IC50) of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide against capsaicin-induced activation of the human TRPV1 receptor.

Materials:
  • Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 receptor.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.

  • Fluo-4 AM or other suitable calcium-sensitive fluorescent dye.

  • Pluronic F-127.

  • Capsaicin (TRPV1 agonist).

  • N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide (Test Compound).

  • Reference TRPV1 antagonists (e.g., Capsazepine, BCTC).

  • 384-well black-walled, clear-bottom assay plates.

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.

Methodology:
  • Cell Culture and Plating:

    • Culture HEK293-hTRPV1 cells under standard conditions (37°C, 5% CO2).

    • Harvest cells and seed them into 384-well assay plates at a density of 10,000-20,000 cells per well.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in Assay Buffer.

    • Remove the cell culture medium from the plates and add the dye loading solution to each well.

    • Incubate the plates for 60 minutes at 37°C, 5% CO2.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide and reference antagonists in Assay Buffer. A typical concentration range would be from 10 µM down to 0.1 nM.

    • After the dye loading incubation, add the diluted compounds to the respective wells of the assay plate.

    • Incubate the plate for 15-30 minutes at room temperature.

  • Agonist Addition and Signal Detection:

    • Prepare a solution of capsaicin in Assay Buffer at a concentration that elicits a sub-maximal response (EC80).

    • Place the assay plate into the FLIPR instrument.

    • Initiate the measurement of fluorescence intensity.

    • After a brief baseline reading, add the capsaicin solution to all wells simultaneously using the instrument's integrated pipettor.

    • Continue to record the fluorescence intensity for 2-5 minutes to capture the peak intracellular calcium response.

  • Data Analysis:

    • The increase in fluorescence intensity upon capsaicin addition corresponds to the influx of calcium through the activated TRPV1 channels.

    • For each concentration of the test compound, calculate the percentage of inhibition of the capsaicin-induced response.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the TRPV1 Signaling Pathway and Experimental Workflow

To further clarify the mechanism of action and the experimental process, the following diagrams are provided.

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV1 TRPV1 Channel Ca_ion Ca²⁺ TRPV1->Ca_ion Influx Capsaicin Capsaicin Capsaicin->TRPV1 Activates Heat Heat (>43°C) Heat->TRPV1 Activates Protons Protons (low pH) Protons->TRPV1 Activates Antagonist N-(6-nitro-2-benzothiazolyl) cyclohexanecarboxamide Antagonist->TRPV1 Inhibits Cellular_Response Cellular Response (e.g., Pain Signal) Ca_ion->Cellular_Response Initiates

Caption: TRPV1 channel activation and inhibition pathway.

FLIPR_Assay_Workflow A 1. Seed HEK293-hTRPV1 cells in 384-well plate B 2. Incubate for 24 hours A->B C 3. Load cells with calcium-sensitive dye B->C D 4. Add test compound (N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide) and reference antagonists C->D E 5. Incubate with compounds D->E F 6. Measure baseline fluorescence in FLIPR E->F G 7. Add Capsaicin (agonist) to all wells F->G H 8. Record fluorescence change G->H I 9. Analyze data to determine IC50 values H->I

Caption: Workflow for the FLIPR-based TRPV1 antagonist assay.

References

Comparative Efficacy of N-(6-nitro-2-benzothiazolyl)carboxamide Derivatives: An Analysis of Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the efficacy of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- derivatives and related compounds. While direct experimental data for N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide is not prevalent in the reviewed literature, this document synthesizes available data on closely related Schiff base derivatives of 6-nitrobenzo[d]thiazol-2-amine to offer insights into the potential antimicrobial activity of this class of compounds. The inclusion of a 6-nitro group on the benzothiazole ring has been noted to enhance antibacterial activity in some contexts.[1]

Quantitative Data Summary

The following table summarizes the antimicrobial activity of synthesized Schiff base derivatives of 6-nitrobenzo[d]thiazol-2-amine, showcasing their zones of inhibition against various bacterial and fungal strains.[2]

Compound IDDerivative StructureS. aureus (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)C. albicans (Zone of Inhibition, mm)
5a N-(2,5-dimethoxybenzylidene)-6-nitrobenzo[d]thiazol-2-amine1817-
5b N-(4-methoxybenzylidene)-6-nitrobenzo[d]thiazol-2-amine1615-
5c 6-nitro-N-(3-nitrobenzylidene)benzo[d]thiazol-2-amine1918-
5d N-(4-chlorobenzylidene)-6-nitrobenzo[d]thiazol-2-amine1716-
Ampicillin (Standard Antibiotic)2422NA
Fluconazole (Standard Antifungal)NANA20

Note: A hyphen (-) indicates no significant activity was observed. NA indicates the standard was not tested against that type of microorganism.

Experimental Protocols

The methodologies detailed below are based on the synthesis and antimicrobial screening of Schiff base derivatives of 6-nitrobenzo[d]thiazol-2-amine.[2]

Synthesis of 2-amino-6-nitrobenzothiazole (Precursor)

A solution of p-nitroaniline in 95% acetic acid was prepared. To this, a solution of potassium thiocyanate (KSCN) in 95% acetic acid was added. The resulting mixture was cooled to 0°C. A solution of bromine in acetic acid was then added dropwise with constant stirring, maintaining the temperature between 0 and 10°C. After the addition was complete, stirring was continued for an additional hour. The solid product was filtered, washed with water, and dried. The crude product was recrystallized from ethanol to yield 2-amino-6-nitrobenzothiazole.[2][3]

General Synthesis of Schiff Base Derivatives (5a-d)

To a solution of an appropriate aromatic aldehyde (0.015 mol) in 40 ml of ethanol, 2-amino-6-nitrobenzothiazole (0.01 mol) was added. Four to five drops of glacial acetic acid were added to the mixture, which was then refluxed for 8-10 hours. The progress of the reaction was monitored using Thin Layer Chromatography (TLC).[2]

Antimicrobial Activity Screening

The synthesized compounds were screened for their antibacterial activity against Staphylococcus aureus and Escherichia coli, and for antifungal activity against Candida albicans using the disc diffusion method. Standard antibiotic (Ampicillin) and antifungal (Fluconazole) discs were used as positive controls. The zones of inhibition were measured in millimeters to determine the antimicrobial activity.[2]

Visualizations

Experimental Workflow: Synthesis of Schiff Base Derivatives

G cluster_start Starting Materials 2_amino_6_nitrobenzothiazole 2-amino-6-nitrobenzothiazole Reaction_Vessel Ethanol + Glacial Acetic Acid 2_amino_6_nitrobenzothiazole->Reaction_Vessel Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Reaction_Vessel Reflux Reflux (8-10h) Reaction_Vessel->Reflux TLC_Monitoring TLC Monitoring Reflux->TLC_Monitoring Final_Product Schiff Base Derivative (e.g., 5a-d) TLC_Monitoring->Final_Product

References

In Vivo Efficacy of Benzothiazole Derivatives in Prostate Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anticancer efficacy of the benzothiazole derivative, N'-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide, and the established chemotherapeutic agent, docetaxel, in preclinical models of prostate cancer. The information presented is intended to inform research and development efforts in the field of oncology.

Executive Summary

Prostate cancer remains a significant challenge in oncology, necessitating the exploration of novel therapeutic agents. Benzothiazole derivatives have emerged as a promising class of compounds with demonstrated anticancer properties. This guide focuses on N'-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide, a benzothiazole derivative that has shown inhibitory effects on prostate cancer cell growth in vivo.[1][2] Its performance is compared against docetaxel, a standard-of-care taxane-based chemotherapy for advanced prostate cancer. While direct comparative studies are limited, this guide synthesizes available preclinical data to provide a framework for understanding their relative efficacy and mechanisms of action.

Performance Comparison

The in vivo efficacy of N'-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide and docetaxel has been evaluated in xenograft models of human prostate cancer. The following table summarizes the key quantitative findings from separate studies. It is important to note that the experimental conditions, including the specific prostate cancer cell line, mouse strain, and dosing regimens, may vary between studies, impacting direct comparability.

CompoundProstate Cancer ModelDosing RegimenKey Efficacy Results
N'-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide PC-3 xenografts in nude miceNot specifiedDecreased tumor growth compared to untreated controls[1][2]
Docetaxel DU-145 xenografts in nude mice10 mg/kg/week, i.v., for 3 weeks32.6% tumor regression

Mechanism of Action and Signaling Pathways

N'-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide: The precise signaling pathway of this benzothiazole derivative is not fully elucidated. However, studies on similar compounds suggest that its antitumor effects may be linked to the induction of oxidative stress.[3][4] This involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis in cancer cells.

Benzothiazole_Derivative_Pathway cluster_cell Cancer Cell Benzothiazole_Derivative N'-formyl-2-(5-nitrothiophen-2-yl) benzothiazole-6-carbohydrazide ROS Increased Reactive Oxygen Species (ROS) Benzothiazole_Derivative->ROS Induces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Figure 1: Proposed signaling pathway for N'-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide.

Docetaxel: Docetaxel is a well-characterized antineoplastic agent that functions by stabilizing microtubules, which are critical components of the cell's cytoskeleton.[5] This interference with microtubule dynamics disrupts mitosis, leading to cell cycle arrest and ultimately, apoptosis.

Docetaxel_Pathway cluster_cell Cancer Cell Docetaxel Docetaxel Microtubules Microtubule Stabilization Docetaxel->Microtubules Promotes Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Figure 2: Mechanism of action of Docetaxel.

Experimental Protocols

The following are generalized protocols for in vivo xenograft studies based on the available literature. Specific details may vary between individual experiments.

Prostate Cancer Xenograft Model (General Protocol)

Xenograft_Workflow Cell_Culture 1. Prostate Cancer Cell Culture (e.g., PC-3, DU-145) Cell_Harvest 2. Cell Harvesting and Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation into Immunocompromised Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Treatment 5. Drug Administration (Test Compound vs. Control) Tumor_Growth->Treatment Data_Collection 6. Tumor Volume Measurement and Data Collection Treatment->Data_Collection Analysis 7. Endpoint Analysis (e.g., Tumor Weight, Histology) Data_Collection->Analysis

Figure 3: General workflow for a prostate cancer xenograft study.

Detailed Methodologies:

  • Cell Lines: Human prostate carcinoma cell lines, such as PC-3 or DU-145, are cultured under standard laboratory conditions.

  • Animals: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor xenografts.

  • Tumor Implantation: A suspension of cancer cells is typically mixed with a basement membrane matrix (e.g., Matrigel) and injected subcutaneously into the flanks of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Drug Administration:

    • N'-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide: The specific route and dose were not detailed in the reviewed literature.

    • Docetaxel: Administered intravenously at a dose of 10 mg/kg body weight, once a week for three consecutive weeks.

Conclusion

N'-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide demonstrates antitumor activity in a preclinical model of prostate cancer, suggesting its potential as a novel therapeutic agent.[1][2] Its mechanism, potentially involving the induction of oxidative stress, differs from that of docetaxel, which targets microtubule stability.[3][4][5] While quantitative in vivo data for the benzothiazole derivative is currently limited, the available results warrant further investigation to establish a more definitive efficacy profile and to explore its therapeutic window. Future head-to-head in vivo studies with standardized protocols are necessary to provide a more direct and robust comparison with existing therapies like docetaxel. Such studies will be crucial in determining the clinical potential of this promising class of compounds.

References

Reproducibility in Focus: A Comparative Analysis of Experiments with Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental reproducibility of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- and its analogs reveals a landscape of promising biological activity, alongside a need for more standardized reporting to ensure consistent findings across research endeavors. This guide provides a comparative analysis of published data on the bioactivity of N-(6-nitro-2-benzothiazolyl)-cyclohexanecarboxamide and related benzothiazole derivatives, with a focus on experimental protocols and data presentation to aid researchers in designing and interpreting their own studies.

Comparative Analysis of Anticancer Activity

Benzothiazole derivatives have emerged as a significant class of compounds in cancer research, demonstrating a wide range of antiproliferative activities. A key study by Nguyen et al. provides valuable data on a series of (Benzo[d]thiazol-2-yl) cyclohexanecarboxamides, which serve as excellent comparators for the target compound.[1][2][3]

Below is a summary of the cytotoxic activity of selected benzothiazole derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µg/mL)[1][2][3]
N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamideA549 (Lung)2.8
MCF7-MDR (Breast)3.5
HT1080 (Fibrosarcoma)4.2
N-(6-chlorobenzo[d]thiazol-2-yl)cyclohexanecarboxamideA549 (Lung)>10
MCF7-MDR (Breast)>10
HT1080 (Fibrosarcoma)>10
N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamideA549 (Lung)>10
MCF7-MDR (Breast)>10
HT1080 (Fibrosarcoma)>10

Comparative Analysis of Antimicrobial Activity

The benzothiazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents. The following table summarizes the antimicrobial activity of selected benzothiazole derivatives against a panel of bacteria and fungi, as reported by Nguyen et al.[1][2][3] and other studies on related compounds.[4][5]

CompoundMicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)[1][2][3]
N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamideStaphylococcus aureus25
Bacillus subtilis50
Escherichia coli>100
Pseudomonas aeruginosa>100
Aspergillus niger50
Candida albicans>100
N-(6-chlorobenzo[d]thiazol-2-yl)cyclohexanecarboxamideStaphylococcus aureus50
Bacillus subtilis100
Escherichia coli>100
Pseudomonas aeruginosa>100
Aspergillus niger100
Candida albicans>100

Experimental Protocols

To ensure the reproducibility of the cited experiments, detailed methodologies are crucial. The following sections outline the key experimental protocols for the synthesis and biological evaluation of the benzothiazole derivatives.

Synthesis of (Benzo[d]thiazol-2-yl)cyclohexanecarboxamides

A general procedure for the synthesis of the title compounds involves the reaction of a substituted 2-aminobenzothiazole with cyclohexanecarbonyl chloride.[1][2][3]

cluster_synthesis Synthesis Workflow 2-Aminobenzothiazole 2-Aminobenzothiazole Reaction Reaction 2-Aminobenzothiazole->Reaction Cyclohexanecarbonyl_chloride Cyclohexanecarbonyl_chloride Cyclohexanecarbonyl_chloride->Reaction Product N-(Benzothiazol-2-yl) cyclohexanecarboxamide Reaction->Product

General synthesis workflow for N-(Benzothiazol-2-yl)cyclohexanecarboxamides.

Materials:

  • Substituted 2-aminobenzothiazole

  • Cyclohexanecarbonyl chloride

  • Anhydrous pyridine

  • Dry acetone

Procedure:

  • A solution of the appropriate substituted 2-aminobenzothiazole in dry acetone is prepared.

  • Cyclohexanecarbonyl chloride is added dropwise to the solution at room temperature with constant stirring.

  • A few drops of anhydrous pyridine are added as a catalyst.

  • The reaction mixture is refluxed for a specified period (e.g., 3-4 hours).

  • The solvent is evaporated under reduced pressure.

  • The resulting solid is washed with cold water, dried, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure product.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

cluster_mtt MTT Assay Workflow Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat cells with benzothiazole derivatives Cell_Seeding->Compound_Treatment Incubation Incubate for 48h Compound_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals (e.g., with DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation

Workflow for determining cytotoxicity using the MTT assay.

Procedure:

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.

  • After the incubation period, MTT solution is added to each well and incubated for another 4 hours.

  • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microorganisms is typically determined using the broth microdilution method.

cluster_mic Broth Microdilution Workflow Serial_Dilution Prepare serial dilutions of compounds in broth Inoculation Inoculate with microbial suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C for 24h (bacteria) or 48h (fungi) Inoculation->Incubation MIC_Determination Determine MIC (lowest concentration with no visible growth) Incubation->MIC_Determination

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Procedure:

  • Serial dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates.

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The available data on Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- and its analogs highlight the potential of the benzothiazole scaffold in the development of novel therapeutic agents. However, to enhance the reproducibility and comparability of findings, future studies should strive for comprehensive reporting of experimental details, including precise reaction conditions, detailed characterization of synthesized compounds, and thorough descriptions of biological assay parameters. The establishment of standardized protocols and the public sharing of raw data would further contribute to a more robust and reproducible scientific landscape for this promising class of compounds.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for the proper disposal of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from structurally related chemicals, including benzothiazole derivatives and nitro compounds. These guidelines are intended to ensure the safe handling and disposal of this chemical in a laboratory setting.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the analysis of related compounds, Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- should be handled as a hazardous substance. The primary hazards are associated with its benzothiazole and nitro functional groups.

Potential Hazards:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Irritation: Causes serious eye and skin irritation.[1][2]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1]

  • Environmental Hazard: Harmful to aquatic life.[1]

Required Personal Protective Equipment (PPE): Before handling the chemical, ensure the following PPE is worn:

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved).
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. For larger quantities, consider a chemical-resistant apron or suit.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a full-face respirator with appropriate cartridges should be used.

Step-by-Step Disposal Protocol

The disposal of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- must be carried out in accordance with institutional, local, and national regulations for hazardous waste.

Step 1: Segregation and Labeling

  • Do not mix this compound with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) office.

  • Store the waste in a designated, well-labeled, and sealed container. The container should be compatible with the chemical.

  • The label should clearly state "Hazardous Waste," the full chemical name: "Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-," and the associated hazards (e.g., Toxic, Irritant).

Step 2: Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[3][4]

  • The storage area should be secure, well-ventilated, and away from incompatible materials.

  • Keep the container closed at all times, except when adding waste.[3][4]

Step 3: Arrange for Pickup

  • Contact your institution's EHS or hazardous waste management office to schedule a pickup.[3]

  • Provide them with a complete and accurate description of the waste, including its composition and any known hazards.

Step 4: Decontamination

  • Thoroughly decontaminate any surfaces or equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone, followed by soap and water).

  • Dispose of any contaminated materials (e.g., paper towels, gloves) as hazardous waste along with the chemical.

Step 5: Emergency Procedures

  • Spills: In case of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a sealed container for disposal as hazardous waste.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1]

    • Ingestion: Rinse mouth. Do NOT induce vomiting.

  • In all cases of exposure, seek immediate medical attention and provide the medical personnel with the available safety information.[1]

Hazard Data Summary from Related Compounds

The following table summarizes the hazard classifications from the SDS of benzothiazole, a core structural component of the target compound.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[5]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin.[2]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled.[2]
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-.

start Start: Chemical Waste for Disposal assess_hazards Assess Hazards (Consult SDS of related compounds) start->assess_hazards select_ppe Select Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->select_ppe segregate_waste Segregate Waste in a Labeled, Sealed Container select_ppe->segregate_waste store_waste Store in Designated Satellite Accumulation Area segregate_waste->store_waste spill_exposure Spill or Exposure Occurs segregate_waste->spill_exposure contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end spill_exposure->store_waste No emergency_procedures Follow Emergency Procedures (Decontaminate, Seek Medical Attention) spill_exposure->emergency_procedures Yes emergency_procedures->segregate_waste

References

Personal protective equipment for handling Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- (CAS 312747-21-0) was not publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally similar compounds containing the nitrobenzothiazole moiety. Researchers should handle this compound with caution and treat it as potentially hazardous. All laboratory activities should be preceded by a thorough risk assessment.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-. The procedural guidance herein is designed to answer specific operational questions, ensuring safe handling and disposal.

Personal Protective Equipment (PPE)

Based on the hazard profiles of related nitrobenzothiazole compounds, the following personal protective equipment is recommended to minimize exposure.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield are essential to protect against dust particles and splashes. Standard safety glasses are not sufficient.
Skin Protection An impermeable lab coat or chemical-resistant suit should be worn. Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Breakthrough times may vary, so consult glove manufacturer data for specific chemical resistance.
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended.

Operational and Disposal Plans

Handling and Storage:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

  • Avoid the formation of dust and aerosols during handling.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.

  • Store in a tightly sealed container in a cool, dry, and dark place.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.

First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal:

  • Dispose of the chemical and its container in accordance with local, regional, and national regulations.

  • Do not allow the product to enter drains.

  • Contaminated packaging should be treated as the chemical itself.

Experimental Workflow

The following diagram illustrates a standard workflow for handling Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- in a laboratory setting.

prep Preparation & Risk Assessment ppe Don Personal Protective Equipment (PPE) prep->ppe handling Chemical Handling in Fume Hood ppe->handling experiment Experimental Procedure handling->experiment decontamination Decontamination of Workspace & Equipment experiment->decontamination waste Waste Segregation & Collection decontamination->waste disposal Disposal via Approved Waste Stream waste->disposal ppe_removal Proper PPE Removal disposal->ppe_removal handwash Thorough Hand Washing ppe_removal->handwash

Caption: Workflow for Safe Handling of Chemical Compounds.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HUP30
Reactant of Route 2
Reactant of Route 2
HUP30

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.